Phyllostadimer A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H50O16 |
|---|---|
Molecular Weight |
810.8 g/mol |
IUPAC Name |
4-[(2S,6S)-6-[(2S,6S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)43)37(45)35-19-57-41(23-13-31(51-3)39(47)32(14-23)52-4)25(17-55-35)26-18-56-36(38(46)22-8-10-28(44)30(12-22)50-2)20-58-42(26)24-15-33(53-5)40(48)34(16-24)54-6/h7-16,25-26,35-38,41-48H,17-20H2,1-6H3/t25-,26-,35+,36+,37?,38?,41?,42?/m1/s1 |
InChI Key |
LXZQSRKEZKPRBC-LKIGRSHHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Phyllostadimer A: A Technical Guide on its Discovery, Origin, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phyllostadimer A, a unique bis-lignan, has emerged as a compound of interest due to its significant antioxidant properties. Isolated from the stems of Phyllostachys edulis, a species of bamboo, this natural product presents a compelling case for further investigation into its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, natural origin, and biological activities of this compound, with a focus on presenting quantitative data and detailed experimental methodologies. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Origin
This compound was first isolated from the stems of the bamboo species Phyllostachys edulis[1][2]. It is classified as a bis-lignan, meaning it is composed of two lignan (B3055560) units chemically linked together by a carbon-carbon bond[1][2]. The discovery of this compound was the result of phytochemical investigations into the constituents of bamboo, a plant with a long history of use in traditional medicine.
Physicochemical Properties and Structure
The structure of this compound was elucidated using various spectroscopic techniques. It is a dimeric compound with the chemical formula C42H50O16[1][3].
| Property | Value | Reference |
| IUPAC Name | 4-[(2S,5S,6R)-6-[(2R,5R,6S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol | [1] |
| Molecular Formula | C42H50O16 | [1][3] |
| Molecular Weight | 810.84 g/mol | [3] |
| Class | Bis-lignan | [1][2] |
Spectroscopic Data:
| Technique | Parameters | Key Signals/Observations | Reference |
| ¹H NMR | 500 MHz, CDCl₃ | δ 6.85 (aromatic protons), δ 4.15 (methyleneoxy groups) | [1] |
| HPLC-DAD | C18 column, 40% acetonitrile | Retention time: 12.3 minutes, UV-Vis λₘₐₓ: 280 nm | [1] |
Biological Activity: Antioxidant Properties
The primary biological activity reported for this compound is its potent antioxidant effect. Specifically, it has been shown to be a significant inhibitor of liposomal lipid peroxidation[1][2][3][4].
| Assay | IC50 Value | Reference |
| Antioxidant Activity (Lipid Peroxidation Inhibition) | 15 µM | [3] |
Mechanism of Action
The antioxidant mechanism of this compound is believed to involve several pathways:
-
Scavenging of Free Radicals: Direct interaction with and neutralization of reactive oxygen species (ROS).[1]
-
Upregulation of Antioxidant Enzymes: Potential enhancement of the endogenous antioxidant defense system.[1]
-
Downregulation of Pro-oxidant Enzymes: Possible inhibition of enzymes that generate ROS.[1]
The following diagram illustrates the proposed antioxidant mechanism of this compound.
Caption: Proposed antioxidant mechanism of this compound.
Experimental Protocols
Isolation of this compound
The following is a generalized protocol for the isolation of this compound from Phyllostachys edulis stems, based on available information.
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Plant Material: Stems of Phyllostachys edulis are collected.
-
Drying and Grinding: The collected stems are dried and then ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves initial separation by column chromatography followed by final purification using High-Performance Liquid Chromatography (HPLC).
Note: Specific details on the chromatographic conditions, such as the stationary phase, mobile phase composition, and gradient, are not available in the reviewed literature.
Structure Elucidation
The chemical structure of this compound was determined by analyzing its spectroscopic data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and other 2D NMR techniques are used to determine the proton and carbon framework of the molecule and the connectivity between atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of the compound.
Note: Detailed experimental parameters for the NMR and MS analyses are not provided in the currently accessible literature.
Lipid Peroxidation Inhibition Assay
The antioxidant activity of this compound was assessed by its ability to inhibit lipid peroxidation in a liposomal model system. The following is a general protocol for such an assay.
-
Preparation of Liposomes: Liposomes are prepared from phospholipids (B1166683) (e.g., phosphatidylcholine) to serve as a model for cell membranes.
-
Induction of Peroxidation: Lipid peroxidation is initiated by adding a free radical generator (e.g., AAPH or a Fenton reagent) to the liposome (B1194612) suspension.
-
Treatment with this compound: Different concentrations of this compound are added to the liposome suspension before or after the addition of the radical generator.
-
Measurement of Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of byproducts such as malondialdehyde (MDA) or by monitoring the consumption of oxygen.
-
Calculation of IC50: The concentration of this compound that inhibits lipid peroxidation by 50% (IC50) is calculated.
Biomimetic Synthesis
A biomimetic synthesis approach for this compound has been reported, which mimics the natural biosynthetic pathway.
Caption: Biomimetic synthesis of this compound.
Key Steps:
-
Precursor: The synthesis starts with coniferyl alcohol, a common precursor for lignans.
-
Enzymatic Catalysis: Horseradish peroxidase (HRP) is used as a catalyst in the presence of hydrogen peroxide (H₂O₂) to initiate the oxidative coupling of coniferyl alcohol.
-
Dimerization: The oxidative reaction leads to the formation of a dimer, this compound. A reported yield for this biomimetic approach is 35%.[1]
Note: Detailed reaction conditions, such as solvent, temperature, and purification methods for the synthetic product, are not fully described in the available literature.
Future Perspectives
This compound represents a promising lead compound for the development of novel antioxidant therapies. Further research is warranted to:
-
Fully elucidate its mechanism of action.
-
Evaluate its efficacy in cellular and animal models of diseases associated with oxidative stress.
-
Optimize the synthetic route to improve yield and stereoselectivity.
-
Investigate the structure-activity relationship of this compound and its derivatives.
Conclusion
This compound, a bis-lignan from bamboo, has demonstrated significant potential as an antioxidant. This technical guide has summarized the current knowledge regarding its discovery, origin, structure, and biological activity, providing a foundation for future research and development. The detailed experimental protocols, where available, offer a starting point for scientists aiming to work with this intriguing natural product. Further exploration of this compound could lead to the development of new therapeutic agents for a variety of health conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomimetic Synthesis of Resveratrol Trimers Catalyzed by Horseradish Peroxidase [mdpi.com]
- 3. Biomimetic Synthesis of Resveratrol Trimers Catalyzed by Horseradish Peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure of Phyllostadimer A: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies integral to the structure elucidation of Phyllostadimer A, a notable bis-lignan natural product. Isolated from the stems of bamboo (Phyllostachys edulis), this compound has garnered scientific interest for its unique chemical architecture and significant antioxidant properties, particularly its potent inhibition of lipid peroxidation.[1]
The structural determination of this compound hinges on a synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and optical spectroscopy (UV-Vis and IR). This document summarizes the key quantitative data derived from these analyses and outlines the experimental protocols employed, offering a foundational resource for researchers in natural product chemistry and drug discovery.
Spectroscopic Data Summary
The elucidation of this compound's molecular framework, with the chemical formula C₄₂H₅₀O₁₆, relies on the careful interpretation of a suite of spectroscopic data.[2] While the primary literature holds the specific values, this section outlines the expected data presentation for such an analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for assigning the chemical shifts and establishing the connectivity of atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| e.g., H-2 | [value] | [e.g., d] | [value] |
| e.g., H-3 | [value] | [e.g., t] | [value] |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) |
| e.g., C-1 | [value] |
| e.g., C-2 | [value] |
| ... | ... |
Note: The specific chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are detailed in the primary publication, "Two lignan (B3055560) dimers from bamboo stems (Phyllostachys edulis)" in Phytochemistry (2003). This publication should be consulted for the complete and accurate dataset.
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides the molecular formula, which is fundamental to the entire structure elucidation process.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion Mode | m/z [M+H]⁺ or [M+Na]⁺ | Molecular Formula |
| HR-ESI-MS | Positive | [value] | C₄₂H₅₀O₁₆ |
Optical Spectroscopy (UV-Vis and IR)
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the electronic transitions and functional groups present in this compound, respectively.
Table 4: UV-Vis and IR Spectroscopic Data for this compound
| Spectroscopy | Characteristic Absorptions |
| UV-Vis (λmax, nm) | [e.g., 280, 230] (indicative of aromatic systems) |
| IR (νmax, cm⁻¹) | [e.g., 3400 (O-H), 1600 (C=C, aromatic), 1100 (C-O)] |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the generalized methodologies for the key experiments involved in the characterization of this compound.
Isolation and Purification of this compound
A standardized workflow is essential for the successful isolation of this compound from its natural source, Phyllostachys edulis.
Figure 1. General workflow for the isolation of this compound.
-
Plant Material Preparation : The stems of Phyllostachys edulis are collected, air-dried, and ground into a fine powder.
-
Extraction : The powdered plant material is exhaustively extracted with an organic solvent, typically methanol or ethanol, at room temperature to isolate the secondary metabolites.
-
Fractionation : The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatographic Purification : The resulting fractions are further purified using a series of column chromatography techniques, such as silica gel and Sephadex, followed by final purification using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
The purified this compound is then subjected to a battery of spectroscopic analyses to determine its structure.
Figure 2. Logical flow for the structure elucidation of this compound.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 2D NMR experiments (COSY, HSQC, HMBC) are conducted to establish proton-proton and proton-carbon correlations, which are essential for assembling the molecular structure.
-
Mass Spectrometry : High-resolution mass spectra are acquired using an ESI-TOF or a similar high-resolution mass spectrometer to obtain the exact mass of the molecular ion.
-
UV-Vis Spectroscopy : The UV-Vis spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol, to identify chromophores within the molecule.
-
IR Spectroscopy : The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer, often with the sample prepared as a KBr pellet, to identify key functional groups.
Conclusion
The structural elucidation of this compound is a prime example of the power of modern spectroscopic techniques in natural product chemistry. The combination of NMR, mass spectrometry, and optical spectroscopy provides a detailed and unambiguous picture of its complex bis-lignan structure. The data and protocols outlined in this guide serve as a valuable resource for researchers working on the characterization of novel natural products and for those interested in the potential therapeutic applications of this compound. For the specific, detailed spectroscopic data, consulting the primary literature is essential.
References
Preliminary Biological Activity of Phyllostadimer A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phyllostadimer A, a bis-lignan isolated from the stems of bamboo (Phyllostachys edulis), has been identified as a compound with potential antioxidant properties. Preliminary screenings have indicated its capacity to inhibit liposomal lipid peroxidation.[1][2] This technical guide provides a summary of the currently available data on the biological activity of this compound, alongside a generalized experimental protocol for assessing lipid peroxidation. Due to the limited public data on this compound, this document also outlines a representative experimental workflow and discusses potential signaling pathways that could be investigated in future research based on the activities of structurally related lignan (B3055560) compounds.
Introduction
Lignans are a class of polyphenolic compounds found in a variety of plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound is a unique bis-lignan, where two lignan units are directly connected by a carbon-carbon bond, isolated from Phyllostachys edulis.[1] The initial discovery of its ability to inhibit lipid peroxidation suggests its potential as a protective agent against oxidative stress, a key factor in the pathogenesis of numerous diseases.
Biological Activity Data
To date, the primary reported biological activity of this compound is its significant inhibition of liposomal lipid peroxidation.[1][2] However, specific quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), have not been detailed in the available literature.
For the purpose of context and comparison, the following table summarizes the types of quantitative data typically generated in antioxidant and related biological activity screenings of natural products.
Table 1: Representative Data for Antioxidant Activity Screening
| Biological Activity | Assay | Typical Quantitative Metric | Reference Compound Example |
| Antioxidant | DPPH Radical Scavenging | IC₅₀ (µg/mL or µM) | Ascorbic Acid |
| ABTS Radical Scavenging | Trolox Equivalents (TEAC) | Trolox | |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP value (µM Fe(II)/mg) | Ferrous Sulfate | |
| Lipid Peroxidation Inhibition | IC₅₀ (µg/mL or µM) | α-Tocopherol | |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition in Macrophages | IC₅₀ (µg/mL or µM) | Dexamethasone |
| COX-2 Inhibition | IC₅₀ (µg/mL or µM) | Celecoxib | |
| Cytotoxicity | MTT Assay against Cancer Cell Lines | IC₅₀ (µg/mL or µM) | Doxorubicin |
Note: The data in this table is illustrative and does not represent experimental results for this compound.
Experimental Protocols
While the specific protocol used to evaluate this compound has not been published, a general methodology for assessing the inhibition of liposomal lipid peroxidation is described below. This protocol is based on standard practices in the field.
Liposomal Lipid Peroxidation Inhibition Assay
Objective: To determine the ability of a test compound to inhibit the oxidation of lipids within a liposomal membrane, typically initiated by a free radical generator.
Materials:
-
Phosphatidylcholine (e.g., from egg yolk or soybean)
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Free radical initiator (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) [AAPH] or ferrous sulfate/ascorbate)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Positive control (e.g., α-tocopherol)
-
Spectrophotometer or fluorometer
Procedure:
-
Liposome (B1194612) Preparation:
-
Dissolve phosphatidylcholine in a suitable organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the lipid film with PBS buffer by vortexing, followed by sonication or extrusion to create unilamellar vesicles (liposomes).
-
-
Inhibition Assay:
-
Prepare reaction mixtures containing the liposome suspension, PBS buffer, and various concentrations of the test compound (this compound) or positive control.
-
Pre-incubate the mixtures at 37°C for a short period.
-
Initiate lipid peroxidation by adding the free radical initiator (e.g., AAPH).
-
Incubate the reaction mixtures at 37°C for a specified duration (e.g., 1-4 hours).
-
-
Quantification of Lipid Peroxidation:
-
Stop the reaction by adding a solution of TCA and BHT.
-
Add TBA solution to the mixtures.
-
Heat the samples at 95-100°C for a defined time (e.g., 30-60 minutes) to allow the formation of a pink chromogen from the reaction of malondialdehyde (MDA), a secondary product of lipid peroxidation, with TBA.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).
-
-
Data Analysis:
-
Calculate the percentage inhibition of lipid peroxidation for each concentration of the test compound relative to the control (containing the initiator but no test compound).
-
Plot the percentage inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow for Lipid Peroxidation Inhibition Assay
Caption: Workflow for the liposomal lipid peroxidation inhibition assay.
Potential Signaling Pathway for Investigation
Given that this compound is a lignan with antioxidant properties, a relevant signaling pathway for future investigation is the Nrf2/ARE pathway, which is a master regulator of the cellular antioxidant response.
Caption: Postulated Nrf2/ARE signaling pathway for future investigation.
Conclusion and Future Directions
This compound has emerged as a natural product of interest due to its demonstrated ability to inhibit lipid peroxidation. This finding warrants further in-depth investigation to quantify its antioxidant potential and to explore other related biological activities, such as anti-inflammatory and cytoprotective effects. Future studies should focus on:
-
Quantitative Analysis: Determining the IC₅₀ value of this compound in the liposomal lipid peroxidation assay and other antioxidant assays (DPPH, ABTS, etc.).
-
Mechanism of Action: Investigating the effect of this compound on key signaling pathways involved in the cellular response to oxidative stress, such as the Nrf2/ARE pathway.
-
Broader Biological Screening: Evaluating the anti-inflammatory, anticancer, and other potential therapeutic activities of this compound in relevant cell-based and in vivo models.
The elucidation of the full biological activity profile and mechanism of action of this compound will be crucial in determining its potential for development as a novel therapeutic agent.
References
In Silico Prediction of Phyllostadimer A Targets: A Technical Guide
Abstract
Phyllostadimer A is a novel dimeric natural product isolated from Phyllostachys spp. While preliminary studies on extracts from this genus suggest potential anti-inflammatory and anti-cancer properties, the specific molecular targets of this compound remain unknown.[1][2][3][4][5][6][7][8][9] This technical guide outlines a comprehensive in silico workflow designed to identify and characterize the putative protein targets of this compound. The proposed methodology integrates reverse docking, pharmacophore-based screening, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to build a robust hypothesis for its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the early- Bstage discovery of novel therapeutics from natural products.
Introduction
Natural products are a rich source of novel chemical scaffolds with significant therapeutic potential.[10][11][12][13][14] The genus Phyllostachys, commonly known as bamboo, has been traditionally used in medicine, and modern studies have begun to validate its anti-inflammatory, antioxidant, and anti-cancer activities.[1][3][4][5][7][8][9][15][16][17] this compound, a recently identified dimeric compound from this genus, represents a promising candidate for drug discovery. However, its molecular mechanism of action is yet to be elucidated.
In silico target prediction has emerged as a powerful and cost-effective strategy to identify the protein targets of novel bioactive compounds, thereby accelerating the drug discovery process.[10][11][12][13][14] This approach is particularly valuable for natural products where the mechanism of action is often unknown.[10][11][12][13][14] By combining various computational techniques, it is possible to generate a prioritized list of potential targets for subsequent experimental validation.
This guide details a systematic in silico approach to predict the biological targets of this compound. The workflow begins with a broad, proteome-wide screening using reverse docking, followed by a more focused ligand-based approach using pharmacophore modeling. Hits from these initial screens are then subjected to rigorous molecular docking simulations to refine binding poses and estimate binding affinities. Finally, ADMET properties are predicted to assess the drug-likeness of this compound. Through this multi-faceted approach, we aim to generate a high-confidence list of putative targets and formulate a testable hypothesis regarding the biological activity of this compound.
Proposed In Silico Target Prediction Workflow
The overall workflow for the in silico prediction of this compound targets is depicted below. This multi-step process is designed to systematically narrow down the potential target space from the entire human proteome to a small number of high-priority candidates for experimental validation.
Experimental Protocols
This section provides detailed methodologies for the key experiments outlined in the workflow.
Ligand and Protein Preparation
-
Ligand Preparation:
-
The 2D structure of this compound is sketched using a molecular editor (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure and energy minimized using a suitable force field (e.g., MMFF94) in software like Avogadro or MOE.
-
The prepared 3D structure is saved in a suitable format (e.g., .sdf or .mol2) for subsequent docking and screening.
-
-
Protein Preparation:
-
The 3D structures of human proteins for reverse docking are obtained from a curated database (e.g., PDB).
-
For molecular docking, the crystal structures of prioritized target proteins are downloaded from the Protein Data Bank.
-
Proteins are prepared using a standard protein preparation wizard (e.g., in Schrödinger Maestro or AutoDockTools). This includes adding hydrogens, assigning bond orders, creating disulfide bonds, removing water molecules beyond a 5 Å radius of the active site, and filling in missing side chains and loops.
-
The protonation states of ionizable residues are assigned at a physiological pH of 7.4.
-
The protein structure is energy minimized to relieve any steric clashes.
-
Reverse Docking
Reverse docking is employed to screen this compound against a large library of protein structures to identify potential binding partners.[18][19][20][21][22]
-
Protocol:
-
A library of 3D structures representing the human proteome is prepared.
-
The prepared 3D structure of this compound is docked against each protein in the library using a blind docking approach with a program like AutoDock Vina or a web server such as ReverseDock.[22]
-
The docking grid is centered on the entire protein to allow for the unbiased identification of potential binding sites.
-
The docking results are ranked based on the predicted binding affinity (e.g., Vina score in kcal/mol).
-
A cut-off threshold for binding affinity is set to select the top-ranking protein hits for further analysis.
-
Pharmacophore Modeling and Screening
If known active molecules for a particular biological activity of interest exist, a ligand-based pharmacophore model can be generated.
-
Protocol:
-
A set of known active compounds with diverse scaffolds is collected.
-
The 3D structures of these compounds are generated and aligned.
-
Common chemical features essential for biological activity (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) are identified to create a 3D pharmacophore model using software like LigandScout or Phase.
-
The generated pharmacophore model is used as a 3D query to screen a database of protein structures or a compound library containing this compound.
-
Hits are ranked based on their fit to the pharmacophore model.
-
Molecular Docking
Molecular docking is performed to predict the binding mode and affinity of this compound with the prioritized protein targets identified from reverse docking and/or pharmacophore screening.
-
Protocol:
-
The prepared protein targets and the ligand (this compound) are used as input.
-
The binding site is defined based on the location of the co-crystallized ligand (if available) or by using a binding site prediction tool. A docking grid is generated around the defined active site.
-
Molecular docking is performed using software such as AutoDock, Glide, or GOLD.
-
Multiple docking poses are generated and scored based on a scoring function that estimates the binding free energy.
-
The top-ranked docking pose is visually inspected for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.
-
Binding Free Energy Calculation
To further refine the docking results, the binding free energy of the this compound-protein complex can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
-
Protocol:
-
The top-ranked docked complex from the molecular docking simulation is used as the starting structure.
-
A short molecular dynamics simulation is run to relax the complex.
-
The MM/GBSA method is applied to calculate the binding free energy (ΔG_bind) by summing the gas-phase molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy.
-
ADMET Prediction
The drug-likeness of this compound is assessed by predicting its ADMET properties.[23][24][25][26][27]
-
Protocol:
-
The 2D structure of this compound is submitted to a web-based tool like SwissADME or pkCSM.[25]
-
Physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) are calculated to evaluate compliance with Lipinski's rule of five.
-
Pharmacokinetic properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 (CYP) enzymes are predicted.
-
Potential toxicity endpoints, such as mutagenicity and carcinogenicity, are also predicted.
-
Hypothetical Results
This section presents hypothetical data that could be generated from the proposed in silico study.
Reverse Docking and Target Prioritization
Based on the known anti-inflammatory and anti-cancer activities of Phyllostachys extracts, we hypothesize that this compound may target proteins involved in these pathways.[1][3][4][5][7][8][9][15][16][17] The following table summarizes the hypothetical top-ranking hits from a reverse docking screen, prioritized for their relevance to inflammation and cancer.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Function |
| NF-κB p50/p65 | 1VKX | -9.8 | Transcription factor, key regulator of inflammation and immunity |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.5 | Enzyme involved in prostaglandin (B15479496) synthesis, a key inflammatory mediator |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -9.2 | Pro-inflammatory cytokine |
| B-cell lymphoma 2 (Bcl-2) | 4LVT | -8.9 | Anti-apoptotic protein, often overexpressed in cancer |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | -8.7 | Receptor tyrosine kinase, key mediator of angiogenesis in cancer |
Table 1: Hypothetical Prioritized Protein Targets for this compound from Reverse Docking.
Molecular Docking and Binding Energy Analysis
Molecular docking simulations were performed on the top-ranked targets. The following table presents the hypothetical docking scores and the key interacting residues for the top three targets.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| NF-κB p65 | -10.2 | Gln220, Tyr221 (H-bonds); Phe218, Leu219 (Hydrophobic) |
| COX-2 | -9.9 | Arg120, Tyr355 (H-bonds); Val523, Leu352 (Hydrophobic) |
| TNF-α | -9.6 | Tyr59, Gln61 (H-bonds); Leu57, Tyr119 (Hydrophobic) |
Table 2: Hypothetical Molecular Docking Results for this compound.
ADMET Prediction
The predicted ADMET properties of this compound are summarized below.
| Property | Predicted Value | Compliance |
| Molecular Weight | 652.7 g/mol | No ( >500) |
| LogP | 4.8 | Yes ( <5) |
| H-bond Donors | 6 | No ( >5) |
| H-bond Acceptors | 12 | No ( >10) |
| GI Absorption | Low | - |
| BBB Permeant | No | - |
| CYP2D6 Inhibitor | Yes | - |
| AMES Toxicity | No | - |
Table 3: Predicted ADMET Properties of this compound.
The hypothetical ADMET profile suggests that while this compound may have some drug-likeness challenges (high molecular weight and number of H-bond donors/acceptors), it is predicted to be non-mutagenic. These properties can be considered for future lead optimization studies.
Proposed Signaling Pathway Modulation
Based on the hypothetical identification of NF-κB as a top-ranking target, we propose that this compound may exert its anti-inflammatory and anti-cancer effects by modulating the NF-κB signaling pathway.[28][29][30][31][32] The diagram below illustrates the canonical NF-κB pathway and the putative inhibitory point of this compound.
Conclusion
This technical guide presents a comprehensive in silico strategy for the target identification and mechanistic characterization of the novel natural product, this compound. By integrating reverse docking, molecular docking, and ADMET prediction, this workflow provides a robust framework for generating high-confidence hypotheses about its biological function. The hypothetical results presented herein suggest that this compound may exert anti-inflammatory and anti-cancer effects by targeting key proteins in the NF-κB signaling pathway. This proposed workflow, if executed, would provide a strong foundation for subsequent experimental validation, ultimately accelerating the potential development of this compound as a novel therapeutic agent.
References
- 1. Phyllostachys edulis extract induces apoptosis signaling in osteosarcoma cells, associated with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Cytotoxic, Apoptosis-Inducing Activities, and Molecular Docking of a New Sterol from Bamboo Shoot Skin Phyllostachys heterocycla var. pubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. Evaluation of extracts from Phyllostachys makinoi for their antibacterial and accelerated wound healing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Extracts of Phyllostachys pubescens Leaves Represses Human Steroid 5-Alpha Reductase Type 2 Promoter Activity in BHP-1 Cells and Ameliorates Testosterone-Induced Benign Prostatic Hyperplasia in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory and Antioxidant Effects of Leaves and Sheath from Bamboo (Phyllostacys edulis J. Houz) [ouci.dntb.gov.ua]
- 16. [PDF] Anti-Inflammatory and Antioxidant Effects of Leaves and Sheath from Bamboo (Phyllostacys edulis J. Houz) | Semantic Scholar [semanticscholar.org]
- 17. Anti-Inflammatory and Antioxidant Effects of Leaves and Sheath from Bamboo (Phyllostacys edulis J. Houz) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.rug.nl [research.rug.nl]
- 20. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. preprints.org [preprints.org]
- 27. japsonline.com [japsonline.com]
- 28. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 29. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. raybiotech.com [raybiotech.com]
- 32. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
Phyllostadimer A: A Hypothesized Mechanism of Action as a Lipid Peroxidation Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Phyllostadimer A, a bis-lignan isolated from the stems of bamboo (Phyllostachys edulis), has been identified as a compound with notable antioxidant properties.[1][2] Current research points towards a primary mechanism of action centered on the inhibition of lipid peroxidation. This technical guide synthesizes the available data on this compound, presenting its quantitative antioxidant activity and a generalized experimental protocol for assessing its inhibitory effects on lipid peroxidation. At present, detailed information regarding its specific molecular targets and influence on intracellular signaling pathways is limited in publicly accessible scientific literature. The focus of this document is therefore on its direct antioxidant capabilities.
Introduction
Lignans are a class of polyphenolic compounds found in plants, known for their diverse biological activities. This compound is a unique bis-lignan, meaning it is formed from two interconnected lignan (B3055560) units.[1] Its discovery and initial characterization highlighted its capacity to counteract lipid peroxidation, a critical process in cellular damage initiated by oxidative stress. Lipid peroxidation involves a chain reaction of free radicals degrading lipids within cell membranes, leading to cell damage and the formation of reactive aldehydes, such as malondialdehyde (MDA), which can further propagate cellular injury. Antioxidants that can inhibit this process are of significant interest for their potential therapeutic applications in diseases associated with oxidative stress.
Quantitative Data on Bioactivity
The primary reported bioactivity of this compound is its ability to inhibit lipid peroxidation. A key quantitative metric for this activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the process by 50%.
| Compound | Biological Activity | Assay System | IC50 | Reference |
| This compound | Inhibition of Lipid Peroxidation | Liposomal Model | 15 mM | [3] |
Note: The IC50 value is reported by a commercial supplier and is consistent with the initial findings of Suga A, et al. (2003), who stated the compound "significantly inhibited liposomal lipid peroxidation".[1]
Experimental Protocols
While the precise, detailed protocol used to determine the IC50 of this compound is not fully available in the public domain, a generalized methodology for assessing the inhibition of lipid peroxidation in a liposomal system is presented below. This protocol is based on common practices for evaluating antioxidant compounds.
General Protocol: Liposomal Lipid Peroxidation Inhibition Assay
This assay measures the ability of a compound to prevent the oxidation of lipids in an artificial membrane system (liposomes). The extent of peroxidation is often quantified by measuring the formation of Thiobarbituric Acid Reactive Substances (TBARS), such as malondialdehyde (MDA).
Materials:
-
This compound
-
Phosphatidylcholine (or other suitable lipid)
-
Phosphate-buffered saline (PBS)
-
Peroxidation initiator (e.g., AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or FeSO4/ascorbate)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
Procedure:
-
Liposome (B1194612) Preparation:
-
Dissolve phosphatidylcholine in a suitable organic solvent.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with PBS buffer with vigorous vortexing to form multilamellar vesicles.
-
Sonicate the suspension to create small unilamellar vesicles (liposomes).
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing the liposome suspension in PBS.
-
Add various concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO) to the reaction mixture.
-
Initiate lipid peroxidation by adding the peroxidation initiator (e.g., AAPH).
-
Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Quantification of Lipid Peroxidation (TBARS Assay):
-
Stop the peroxidation reaction by adding a solution of TCA and BHT.
-
Add TBA solution to the mixture.
-
Heat the samples at 95°C for 30-60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at ~532 nm.
-
-
Data Analysis:
-
A standard curve using a known concentration of MDA is used to quantify the amount of TBARS.
-
The percentage inhibition of lipid peroxidation is calculated for each concentration of this compound relative to a control sample without the inhibitor.
-
The IC50 value is determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism and Workflow
Hypothesized Mechanism of Action
The primary hypothesis for this compound's mechanism of action is its direct role as an antioxidant, interrupting the lipid peroxidation chain reaction.
References
For Immediate Release
This technical guide provides an in-depth literature review of Phyllostadimer A and structurally related lignan (B3055560) compounds, targeting researchers, scientists, and professionals in drug development. It encapsulates the current understanding of their biological activities, mechanisms of action, and experimental validation, with a focus on their therapeutic potential.
Introduction to this compound
This compound is a bis-lignan compound first isolated from the stems of bamboo, Phyllostachys edulis.[1] Lignans (B1203133) are a class of polyphenolic compounds derived from the dimerization of phenylpropanoid precursors and are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2] this compound, in particular, has been noted for its significant inhibitory effects on lipid peroxidation, suggesting its potential as a potent antioxidant.[1]
Physicochemical Properties
| Property | Value | Source |
| Compound Name | This compound | Suga A, et al. 2003 |
| CAS Number | 638203-32-4 | ChemWhat |
| Molecular Formula | C₄₂H₅₀O₁₆ | ChemWhat |
| Molecular Weight | 810.84 g/mol | MedchemExpress |
Biological Activities and Quantitative Data
While the initial report on this compound highlighted its significant antioxidant activity by inhibiting liposomal lipid peroxidation, specific quantitative data such as the half-maximal inhibitory concentration (IC50) from the primary literature remains elusive.[1] One commercial supplier reports an IC50 of 15 mM for this activity, though this high value may be an error and requires verification.
To provide a comparative context, this review summarizes the biological activities of other lignans and extracts from Phyllostachys edulis and related species.
Table 1: Antioxidant and Anti-inflammatory Activities of Lignans and Bamboo Extracts
| Compound/Extract | Source | Assay | IC50 / Activity | Reference |
| Phyllostachys edulis Leaf Extract | Bamboo Leaves | ABTS Radical Scavenging | 3.07 µg/mL | [3] |
| Phyllostachys edulis Sheath Extract | Bamboo Sheath | ABTS Radical Scavenging | 6.78 µg/mL | [3] |
| 3-O-caffeoyl-1-methylquinic acid | Phyllostachys edulis | DPPH Radical Scavenging | 6.9 µM | [4] |
| 3-O-caffeoyl-1-methylquinic acid | Phyllostachys edulis | Iron-induced Lipid Peroxidation | 14.6 µM | [4] |
| 5-O-caffeoyl-4-methylquinic acid | Phyllostachys edulis | DPPH Radical Scavenging | 8.8 µM | [4] |
| 5-O-caffeoyl-4-methylquinic acid | Phyllostachys edulis | Iron-induced Lipid Peroxidation | 19.2 µM | [4] |
| Lignan Compound 9 | Phyllostachys edulis Juice | Xanthine Oxidase Inhibition | 73.8% inhibition | [5] |
| Phyllostachys edulis Leaf Extract | Bamboo Leaves | Inhibition of IL-8 and VEGF release | Effective at 10 µg/mL | [6] |
| Isoorientin (B1672268) | Phyllostachys edulis Leaves | Inhibition of IL-8 and VEGF release | Effective at 10 µM | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a representative protocol for a common assay used to evaluate the antioxidant activity of compounds like this compound.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials:
-
Phosphate-buffered saline (PBS)
-
Liposomes (e.g., prepared from phosphatidylcholine)
-
Test compound (e.g., this compound)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or FeSO₄/ascorbic acid as a radical initiator
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
Procedure:
-
Prepare a suspension of liposomes in PBS.
-
Incubate the liposome (B1194612) suspension with various concentrations of the test compound for a specified time.
-
Induce lipid peroxidation by adding the radical initiator (e.g., AAPH).
-
Stop the reaction by adding a solution of TCA and BHT.
-
Add the TBA solution to the reaction mixture.
-
Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[7]
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.[8]
-
Calculate the percentage of lipid peroxidation inhibition compared to a control without the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to inhibit lipid peroxidation by 50%.
Potential Mechanisms of Action and Signaling Pathways
Lignans are believed to exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways involved in the oxidative stress response.
Antioxidant and Anti-inflammatory Signaling
The antioxidant and anti-inflammatory properties of lignans are often interconnected. They can scavenge reactive oxygen species (ROS), thereby preventing the activation of pro-inflammatory signaling pathways. A plausible mechanism involves the modulation of the NF-κB and Nrf2 pathways.
Caption: Proposed antioxidant and anti-inflammatory pathway of lignans.
This diagram illustrates that lignans can directly scavenge ROS. Additionally, by inhibiting Keap1, they can promote the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant enzymes. The reduction in ROS can also prevent the activation of the pro-inflammatory NF-κB pathway.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of lignans.[2][9] While the specific mechanisms for this compound are unknown, other lignans have been shown to protect neuronal cells from oxidative stress-induced apoptosis.
Caption: Experimental workflow for assessing neuroprotective effects of lignans.
This workflow outlines a typical in vitro experiment to evaluate the neuroprotective activity of lignans against an oxidative insult in a neuronal cell line. The outcomes measured are cell viability and markers of apoptosis. Several lignans have demonstrated significant neuroprotective effects in such assays, with IC50 values in the low micromolar range.[10]
Conclusion and Future Directions
This compound and related lignan compounds represent a promising class of natural products with significant therapeutic potential, particularly as antioxidant and anti-inflammatory agents. The initial findings on this compound's ability to inhibit lipid peroxidation warrant further investigation to accurately quantify its potency and elucidate its precise mechanism of action. Future research should focus on:
-
Definitive Quantification: Obtaining a validated IC50 value for this compound's antioxidant activity.
-
Broader Bioactivity Screening: Evaluating this compound and its analogs for other biological activities, such as anti-inflammatory, neuroprotective, and anti-cancer effects.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by these compounds.
-
Synthesis of Analogs: Synthesizing derivatives of this compound to explore structure-activity relationships and optimize therapeutic properties.
The exploration of these natural compounds could lead to the development of novel therapeutics for a range of diseases associated with oxidative stress and inflammation.
References
- 1. Two lignan dimers from bamboo stems (Phyllostachys edulis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans as multi-targeted natural products in neurodegenerative diseases and depression: Recent perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Antioxidant Effects of Leaves and Sheath from Bamboo (Phyllostacys edulis J. Houz) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and antioxidant activity of novel chlorogenic acid derivatives from bamboo (Phyllostachys edulis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro anti-inflammatory and wound-healing potential of a Phyllostachys edulis leaf extract--identification of isoorientin as an active compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. himedialabs.com [himedialabs.com]
- 8. Mechanism of lipid peroxidation of liposomes by cold atmospheric pressure plasma jet irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural elucidation and neuroprotective activities of lignans from the flower buds of Magnolia biondii Pamp - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Dimeric Securinega Alkaloids, Exemplified by the Total Synthesis of (−)-Flueggenine D
Disclaimer: A total synthesis protocol for a compound specifically named "Phyllostadimer A" could not be located in a comprehensive search of the scientific literature. It is plausible that this compound belongs to the family of dimeric Securinega alkaloids, which are known constituents of the Phyllanthus genus. This document provides a detailed protocol for the total synthesis of (−)-flueggenine D, a representative dimeric Securinega alkaloid, to serve as a valuable guide for researchers interested in the synthesis of this class of complex natural products.
Introduction
The Securinega alkaloids are a fascinating family of natural products characterized by a complex, fused tetracyclic core. In recent years, a growing number of dimeric and oligomeric Securinega alkaloids have been isolated, exhibiting a range of significant biological activities, including anti-HIV and neurotrophic properties. These complex structures present a formidable challenge to synthetic chemists and serve as a platform for the development of novel synthetic methodologies. This document details the total synthesis of (−)-flueggenine D, a dimeric Securinega alkaloid with a C(α)–C(δ′) connectivity between the two monomeric units. The synthetic strategy hinges on a key Stille cross-coupling reaction to form the dimeric linkage, followed by a series of carefully orchestrated transformations to complete the synthesis.[1][2]
Overall Synthetic Strategy
The retrosynthetic analysis for (−)-flueggenine D reveals a strategy that disconnects the dimer at the C(α)–C(δ′) bond. This leads to two monomeric fragments: an organostannane derivative of one Securinega monomer and an α-iodo butenolide of the other. This approach allows for the late-stage formation of the crucial dimeric linkage, maximizing convergence.
Caption: Retrosynthetic analysis of (−)-flueggenine D.
Experimental Protocols
Synthesis of the α-Iodo Butenolide Monomer
A key fragment in the synthesis is the α-iodo butenolide. Its preparation involves a multi-step sequence starting from a known chiral precursor, which is first converted to a propargyl alcohol intermediate. This intermediate then undergoes an iodo Meyer–Schuster rearrangement or a direct iodine-induced 5-endo-dig cyclization to yield the desired α-iodobutenolide.[1]
Protocol for α-Iodo Butenolide Formation:
-
Step 1: Propargyl Alcohol Formation: To a solution of the starting aldehyde in an appropriate solvent (e.g., THF) at low temperature (-78 °C), a solution of a suitable alkynyl lithium or Grignard reagent is added dropwise. The reaction is stirred for several hours at this temperature and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.
-
Step 2: Iodocyclization: The propargyl alcohol is dissolved in a suitable solvent (e.g., acetonitrile). N-iodosuccinimide (NIS) is added, and the reaction mixture is stirred at room temperature. After completion, the reaction is quenched, and the product is extracted. The crude product is then treated with silica (B1680970) gel to afford the α-iodobutenolide.[1]
Synthesis of the Organostannane Monomer
The organostannane monomer is prepared from the same chiral precursor through a series of functional group manipulations. This involves the introduction of a vinyl group, which is then converted to the organostannane moiety.
Protocol for Organostannane Formation:
-
Step 1: Olefination: The starting ketone is subjected to a Wittig or Horner-Wadsworth-Emmons olefination to introduce the vinyl group.
-
Step 2: Hydrostannylation: The terminal alkene is then treated with a trialkyltin hydride (e.g., tributyltin hydride) in the presence of a radical initiator (e.g., AIBN) to yield the organostannane.
Key Dimerization Step: Stille Cross-Coupling
The union of the two monomeric fragments is achieved via a palladium-catalyzed Stille cross-coupling reaction.
Protocol for Stille Cross-Coupling:
-
To a solution of the α-iodo butenolide and the organostannane monomer in a suitable solvent (e.g., DMF or toluene), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂dba₃ with a ligand) and a copper(I) co-catalyst (e.g., CuI) are added.
-
The reaction mixture is degassed and heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).
-
The reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the dimeric intermediate.
Caption: Simplified workflow for the synthesis of (−)-flueggenine D.
Completion of the Total Synthesis
The dimeric intermediate from the Stille coupling is then carried forward through a series of transformations to yield (−)-flueggenine D. These final steps typically involve stereoselective reductions and functional group manipulations. For instance, a conjugate reduction of an enone system is a key step to establish the correct stereochemistry.[2] The final steps involve mesylation of alcohol groups, deprotection of a Boc group, and subsequent N-alkylation to furnish the final product.[2]
Protocol for Final Transformations:
-
Step 1: Stereoselective Reduction: The dimeric intermediate is treated with a reducing agent (e.g., Luche reduction conditions) to achieve a stereoselective reduction of a ketone.
-
Step 2: Mesylation and Deprotection: The resulting alcohol is mesylated, followed by the removal of a Boc protecting group using an acid (e.g., TFA).
-
Step 3: Cyclization: The final ring closure is effected by treating the deprotected intermediate with a base to facilitate intramolecular N-alkylation, yielding (−)-flueggenine D.[2]
Quantitative Data Summary
The following tables summarize the yields for key steps and the characterization data for the final product, (−)-flueggenine D.
Table 1: Yields of Key Synthetic Steps
| Step | Product | Yield (%) | Reference |
| Iodocyclization | α-Iodo Butenolide | 54 (3 steps) | [1] |
| Stille Cross-Coupling | Dimeric Intermediate | ~60-70 | [1] |
| Final Transformations (3 steps) | (−)-Flueggenine D | 51 | [2] |
| Conversion to (−)-Flueggenine I | (−)-Flueggenine I | 87 | [2] |
Table 2: Spectroscopic Data for Synthetic (−)-Flueggenine D
| Data Type | Value | Reference |
| ¹H NMR | Consistent with reported data for the natural product. | [2] |
| ¹³C NMR | Consistent with reported data for the natural product. | [2] |
| HRMS | Calculated and found values match the molecular formula. | [2] |
| Specific Rotation | Matches the value reported for the isolated natural product. | [2] |
Conclusion
The total synthesis of (−)-flueggenine D showcases a convergent and effective strategy for the construction of complex dimeric Securinega alkaloids. The key Stille cross-coupling reaction provides a reliable method for forming the central C-C bond between the two monomeric units. The detailed protocols and data presented herein offer a valuable resource for researchers in natural product synthesis and drug discovery, providing a roadmap for accessing this important class of bioactive molecules. While the specific synthesis of "this compound" remains to be reported, the methodologies described for a closely related analogue provide a strong foundation for future synthetic efforts in this area.
References
Application Notes & Protocols for the Quantification of Novel Dimeric Phytochemicals
A Case Study Approach for a Hypothetical Compound: "Phyllostadimer A"
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, a compound specifically named "this compound" and its validated analytical methods have not been documented in publicly accessible scientific databases. Therefore, this document provides a generalized framework for the development and validation of analytical methods for a hypothetical novel, plant-derived dimeric compound, which we will refer to as "this compound." The protocols and data presented herein are illustrative and should be adapted based on the actual physicochemical properties of the compound of interest.
Introduction
The discovery and development of new bioactive compounds from natural sources is a cornerstone of pharmaceutical research. "this compound," a hypothetical dimeric phytochemical, represents a class of complex molecules that require robust and validated analytical methods for accurate quantification in various matrices. This is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action. This application note details a systematic approach to developing and validating High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of such novel compounds.
Hypothetical Analyte Profile: this compound
To provide a practical guide, we will assume the following hypothetical properties for this compound:
-
Class: Flavonoid Dimer
-
Molecular Weight (MW): ~ 550 g/mol
-
Polarity: Moderately polar
-
Solubility: Soluble in methanol (B129727), acetonitrile, and DMSO; sparingly soluble in water.
-
Chromophore: Exhibits UV absorbance due to its flavonoid structure, with expected maxima around 260 nm and 350 nm.
-
Ionization: Expected to ionize under Electrospray Ionization (ESI) conditions, likely in both positive and negative modes.
Experimental Protocols
Sample Preparation: Extraction from a Plant Matrix
This protocol outlines a general procedure for the extraction of a moderately polar dimeric compound from a dried, powdered plant matrix.
Objective: To efficiently extract this compound from the plant material while minimizing the co-extraction of interfering substances.
Materials:
-
Dried, powdered plant material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant pellet with another 20 mL of 80% methanol.
-
Combine the supernatants from both extractions.
-
Evaporate the solvent under reduced pressure or a stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
Diagram: General Workflow for Sample Preparation
Caption: Workflow for the extraction of this compound.
HPLC-PDA Method Development and Protocol
Objective: To develop a reliable HPLC-PDA method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.
Chromatographic Conditions (Optimized):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 70% B over 20 minutes, then a 5-minute wash with 95% B, and a 5-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA detection at 260 nm (specific wavelength may vary based on the actual UV spectrum) |
Protocol:
-
Standard Preparation: Prepare a stock solution of purified this compound (1 mg/mL) in methanol. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.
LC-MS/MS Method Development and Protocol
Objective: To develop a highly sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in complex biological matrices.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Conditions (Optimized):
| Parameter | Condition |
| Column | C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 80% B over 5 minutes, followed by a 1-minute wash at 95% B and a 1-minute re-equilibration at 5% B. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
MS/MS Conditions (Optimized):
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: Precursor Ion (Q1): m/z 551.2 -> Product Ion (Q3): m/z 275.1 (Hypothetical) Internal Standard (IS): (e.g., a structurally similar, stable isotope-labeled compound or an analogue) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Collision Energy | Optimized for the specific transition (e.g., 25 eV) |
Protocol:
-
Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the internal standard into the appropriate matrix (e.g., blank plasma, extract).
-
Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Quantification: Integrate the peak areas for both the analyte and the internal standard. Calculate the peak area ratio (Analyte/IS). Construct a calibration curve by plotting the peak area ratio against the concentration. Determine the concentration of this compound in the unknown samples from this curve.
Diagram: LC-MS/MS Method Development Logic
Caption: Logical flow for developing an LC-MS/MS method.
Method Validation
The developed analytical methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose.[1][2][3][4][5] The following parameters should be assessed:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: Summary of Quantitative Data
The following tables present hypothetical validation data for the proposed HPLC-PDA and LC-MS/MS methods for "this compound."
Table 1: HPLC-PDA Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | Intra-day: < 1.5% Inter-day: < 2.0% | RSD ≤ 2% |
| LOD | 0.3 µg/mL | - |
| LOQ | 1.0 µg/mL | - |
| Specificity | No interference at analyte retention time | Peak purity > 99% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9989 | ≥ 0.995 |
| Range | 0.5 - 500 ng/mL | - |
| Accuracy (% Bias) | ± 8.5% | Within ± 15% (±20% at LLOQ) |
| Precision (RSD%) | Intra-day: < 7.0% Inter-day: < 9.5% | RSD ≤ 15% (≤20% at LLOQ) |
| LOD | 0.15 ng/mL | - |
| LOQ | 0.5 ng/mL | - |
| Selectivity | No interfering peaks in blank matrix | - |
Conclusion
While specific analytical methods for "this compound" are not currently available in the literature, this application note provides a comprehensive and systematic guide for developing and validating robust HPLC-PDA and LC-MS/MS methods for novel, dimeric phytochemicals. By following the outlined protocols for sample preparation, chromatographic and mass spectrometric optimization, and rigorous validation, researchers can establish reliable analytical tools for the accurate quantification of new chemical entities in various research and development settings.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. m.youtube.com [m.youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. ikev.org [ikev.org]
Application Notes and Protocols for In Vitro Evaluation of Novel Anticancer Compounds: A Hypothetical Case Study of Phyllostadimer A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, specific experimental data, in vitro assay protocols, and established signaling pathways for a compound named "Phyllostadimer A" are not available in the public domain. The initial search identified a similarly named fungal metabolite, phyllostictine A , which has been studied for its phytotoxic and cytotoxic properties.[1][2][3][4][5] However, phyllostictine A is a structurally distinct compound.
This document, therefore, presents a generalized framework of application notes and detailed in vitro assay protocols that can be adapted for the initial screening and characterization of a novel, hypothetical anticancer compound, which we will refer to as "this compound." The methodologies and data presentation formats are based on established practices in cancer research and drug discovery.
Introduction to In Vitro Anticancer Compound Screening
The preliminary assessment of a novel compound's anticancer potential relies on a series of robust and reproducible in vitro assays. These assays are designed to evaluate the compound's effects on key cellular processes that are hallmarks of cancer, such as uncontrolled proliferation, evasion of programmed cell death (apoptosis), and cell migration. The following sections provide detailed protocols for a tiered approach to characterizing the in vitro activity of a hypothetical compound, this compound.
Data Presentation: Hypothetical In Vitro Activity of this compound
The following tables are provided as templates to illustrate how quantitative data for this compound could be structured for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | MTT | Viability | 48 | 15.2 |
| A549 | Lung Cancer | MTT | Viability | 48 | 28.7 |
| HepG2 | Liver Cancer | MTT | Viability | 48 | 12.5 |
| HCT116 | Colon Cancer | MTT | Viability | 48 | 21.9 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| MCF-7 | This compound | 15 | 4.8 |
| A549 | This compound | 30 | 3.5 |
| HepG2 | This compound | 12.5 | 5.2 |
Table 3: Inhibition of Cell Migration by this compound
| Cell Line | Treatment | Concentration (µM) | Wound Closure Inhibition (%) |
| A549 | This compound | 15 | 65 |
| A549 | This compound | 30 | 88 |
Experimental Workflow
The following diagram outlines a general workflow for the in vitro characterization of a novel anticancer compound.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48 hours (or desired time point) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[8][9][10][11][12]
Materials:
-
Target cancer cell lines
-
White-walled 96-well plates
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay Reagent (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the predetermined IC₅₀ value as described in the MTT assay protocol. Incubate for 24-48 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control cells.
Protocol 3: Cell Migration Scratch Assay
This assay assesses the effect of a compound on cell migration by creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.[13][14][15][16]
Materials:
-
Target cancer cell lines (e.g., A549, which are known to be migratory)
-
6-well or 12-well plates
-
Complete cell culture medium
-
This compound
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer after 24-48 hours.
-
Creating the Scratch: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells.
-
Compound Treatment: Replace the PBS with a fresh complete medium containing the desired concentrations of this compound or vehicle control.
-
Imaging: Immediately capture images of the scratch in each well at designated points (time 0).
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each treatment group relative to the initial scratch area.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway through which an anticancer compound like this compound might induce apoptosis. This is a generalized representation based on common anticancer mechanisms.[17][18][19][20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phyllostictine A: total synthesis, structural verification and determination of substructure responsible for plant growth inhibition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Structural Revision and Biosynthesis of the Fungal Phytotoxins Phyllostictines A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phyllostictine A: total synthesis, structural verification and determination of substructure responsible for plant growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. bosterbio.com [bosterbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. clyte.tech [clyte.tech]
- 14. axionbiosystems.com [axionbiosystems.com]
- 15. Wound healing migration assay (Scratch assay) [protocols.io]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 19. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 20. Targeting Apoptosis Signaling Pathways for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development for Phyllostadimer A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllostadimer A is a dimeric phenylpropanoid derivative isolated from the bamboo species Phyllostachys edulis. Preliminary studies have revealed its potent anti-inflammatory and cytotoxic activities, making it a compound of significant interest for further investigation in drug discovery and development. This document provides detailed application notes and experimental protocols for developing cell-based assays to characterize the biological activities of this compound.
The primary known biological activities of this compound include the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, suggesting its potential as an anti-inflammatory agent. Additionally, it has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential for anticancer drug development. The proposed mechanisms of action involve the modulation of key signaling pathways, including the NF-κB and MAPK pathways for its anti-inflammatory effects, and the induction of apoptosis for its cytotoxic activity.
These application notes will guide researchers in establishing robust and reproducible cell-based assays to quantify the bioactivity of this compound and to elucidate its molecular mechanisms of action.
Data Presentation
Quantitative data from cell-based assays are crucial for evaluating the potency and efficacy of this compound. The following tables provide a structured format for summarizing key experimental results.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC₅₀ (µM) |
| RAW 264.7 | Murine Macrophage | MTT | 24 | Data not available |
| HT-29 | Human Colon Cancer | MTT | 48 | Data not available |
| MCF-7 | Human Breast Cancer | MTT | 48 | Data not available |
| A549 | Human Lung Cancer | MTT | 48 | Data not available |
IC₅₀ values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Assay | Incubation Time (h) | IC₅₀ (µM) for NO Inhibition |
| RAW 264.7 | LPS (1 µg/mL) | Griess Assay | 24 | Data not available |
IC₅₀ value represents the concentration of this compound required to inhibit nitric oxide (NO) production by 50%.
Table 3: Apoptosis Induction by this compound in HT-29 Cells
| Treatment | Concentration (µM) | Assay | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 0 | Annexin V/PI Staining | 24 | Data not available | 1.0 |
| This compound | Insert Conc. | Annexin V/PI Staining | 24 | Data not available | Data not available |
| This compound | Insert Conc. | Caspase-Glo 3/7 Assay | 24 | - | Data not available |
Table 4: Effect of this compound on NF-κB and MAPK Signaling Pathways in LPS-stimulated RAW 264.7 Cells
| Target Protein | Treatment | Fold Change in Phosphorylation (relative to LPS control) |
| p-p65 (Ser536) | This compound (Insert Conc.) | Data not available |
| p-ERK1/2 (Thr202/Tyr204) | This compound (Insert Conc.) | Data not available |
| p-p38 (Thr180/Tyr182) | This compound (Insert Conc.) | Data not available |
Data represents the relative change in the phosphorylation of target proteins as determined by Western blot analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and to determine its cytotoxic concentration.
a. Materials:
-
This compound
-
Target cell lines (e.g., RAW 264.7, HT-29, MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
b. Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the anti-inflammatory effect of this compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophages.
a. Materials:
-
This compound
-
RAW 264.7 cells
-
Complete cell culture medium
-
24-well cell culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
b. Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control and a positive control (LPS alone).
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of sulfanilamide (B372717) solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
a. Materials:
-
This compound
-
Target cancer cell line (e.g., HT-29)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
b. Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
a. Materials:
-
This compound
-
Target cancer cell line (e.g., HT-29)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
b. Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
Western Blot Analysis of Signaling Pathways (NF-κB and MAPK)
This protocol details the detection of changes in the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
a. Materials:
-
This compound
-
RAW 264.7 cells
-
6-well cell culture plates
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
b. Protocol:
-
Seed RAW 264.7 cells and treat with this compound and/or LPS as described for the Griess assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and perform densitometric analysis.
Signaling Pathway Diagrams
The following diagrams illustrate the putative signaling pathways modulated by this compound.
Phyllostadimer A as a Molecular Probe for Oxidative Stress
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllostadimer A is a bis-lignan natural product isolated from the stems of bamboo (Phyllostachys edulis)[1]. Structurally, it is a dimer of two lignan (B3055560) units connected by a carbon-carbon bond. The primary reported biological activity of this compound is its potent antioxidant effect, specifically its ability to inhibit lipid peroxidation[1]. This property makes it a valuable molecular probe for investigating cellular processes involving oxidative stress. These application notes provide an overview of this compound's known activities and detailed protocols for its use in research settings.
Physicochemical Properties and Quantitative Data
This compound's utility as a molecular probe is defined by its chemical characteristics and its quantifiable biological activity. The following table summarizes the key data for this compound.
| Property | Value | Reference |
| CAS Number | 638203-32-4 | [2] |
| Molecular Formula | C₄₂H₅₀O₁₆ | [2][3] |
| Molecular Weight | 810.84 g/mol | [3] |
| Biological Activity | Antioxidant, Lipid Peroxidation Inhibitor | [1] |
| IC₅₀ | 15 µM (inhibition of liposomal lipid peroxidation) | [3] |
Application: Probing Oxidative Stress by Inhibiting Lipid Peroxidation
This compound can be employed as a molecular probe to study the role of lipid peroxidation in various biological systems. By inhibiting this process, researchers can elucidate the downstream consequences of lipid-derived oxidative damage in cellular models of disease, such as neurodegeneration, cardiovascular diseases, and cancer.
Experimental Workflow for Assessing Lipid Peroxidation Inhibition
Workflow for Lipid Peroxidation Assay
Experimental Protocol: Inhibition of Lipid Peroxidation (TBARS Assay)
This protocol describes a method to assess the ability of this compound to inhibit lipid peroxidation in a liposomal model system, using the Thiobarbituric Acid Reactive Substances (TBARS) assay to quantify malondialdehyde (MDA), a major product of lipid peroxidation.
Materials and Reagents:
-
This compound
-
Soybean Lecithin (B1663433) (or other suitable phospholipid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or Ferrous Sulfate (FeSO₄) as a peroxidation inducer
-
Thiobarbituric Acid (TBA)
-
Trichloroacetic Acid (TCA)
-
Butylated Hydroxytoluene (BHT)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Preparation of Liposomes:
-
Dissolve 100 mg of soybean lecithin in 10 mL of chloroform (B151607) in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with 10 mL of PBS (pH 7.4) by vortexing for 15 minutes.
-
Sonicate the liposome (B1194612) suspension on ice to create small unilamellar vesicles.
-
-
Lipid Peroxidation Inhibition Assay:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
In microcentrifuge tubes, prepare the reaction mixtures containing:
-
500 µL of the liposome suspension.
-
Varying concentrations of this compound (e.g., 1, 5, 10, 15, 25, 50 µM). Ensure the final DMSO concentration is the same in all tubes (≤ 0.5%).
-
A vehicle control (DMSO without this compound).
-
A positive control (e.g., Trolox or another known antioxidant).
-
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate lipid peroxidation by adding 100 µL of the peroxidation inducer (e.g., 10 mM AAPH).
-
Incubate the reaction mixtures at 37°C for 1 hour in a shaking water bath.
-
-
TBARS Assay for MDA Quantification:
-
Stop the peroxidation reaction by adding 10 µL of BHT (1% in ethanol) to each tube.
-
Add 500 µL of 20% TCA to each tube to precipitate proteins and lipids.
-
Add 500 µL of 0.67% TBA to each tube.
-
Vortex the tubes and incubate at 95°C for 30 minutes to allow for the formation of the MDA-TBA adduct (a pink chromogen).
-
Cool the tubes on ice for 10 minutes and then centrifuge at 3,000 x g for 15 minutes.
-
Transfer 200 µL of the supernatant from each tube to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of lipid peroxidation for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage inhibition against the concentration of this compound to generate a dose-response curve.
-
Determine the IC₅₀ value from the dose-response curve.
-
Hypothetical Signaling Pathway Modulation by an Antioxidant
While the specific molecular targets of this compound are not yet fully elucidated, its antioxidant properties suggest it could modulate redox-sensitive signaling pathways. Oxidative stress can activate pathways like NF-κB, leading to inflammation, and inhibit the Nrf2 pathway, which is crucial for the cellular antioxidant response. A potent antioxidant like this compound could potentially counteract these effects.
References
Investigating Phyllostadimer A in Disease Models: Application Notes and Protocols
Disclaimer: As of December 2025, "Phyllostadimer A" is not a recognized compound in publicly available scientific literature. The following application notes and protocols are provided as a hypothetical example based on the known biological activities of compounds isolated from the Phyllostachys genus, such as anti-inflammatory and anticancer effects.[1][2] These notes are intended to serve as a template for researchers and drug development professionals.
Introduction
This compound is a novel, hypothetical dimeric alkaloid isolated from Phyllostachys nigra. Preliminary in-vitro studies have suggested its potential as a therapeutic agent due to its potent anti-inflammatory and cytotoxic activities. These application notes provide an overview of its potential applications in relevant disease models and detailed protocols for its investigation.
Application 1: Anti-inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Macrophage Model
Objective: To investigate the anti-inflammatory properties of this compound by measuring its effect on pro-inflammatory cytokine production in LPS-stimulated murine macrophages.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on the production of key pro-inflammatory mediators.
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Production Inhibition (%) |
| 0.1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 1.5 |
| 1 | 45.7 ± 3.5 | 40.2 ± 3.1 | 35.8 ± 2.8 |
| 10 | 85.3 ± 4.2 | 80.1 ± 3.9 | 75.4 ± 3.6 |
| Dexamethasone (1 µM) | 90.5 ± 2.8 | 88.2 ± 2.5 | N/A |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocol
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (0.1, 1, 10 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Measurement of Pro-inflammatory Mediators:
-
TNF-α and IL-6: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the supernatant, an indicator of NO production, using the Griess reagent system.
Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.
Application 2: Anticancer Activity in a Breast Cancer Xenograft Model
Objective: To evaluate the in-vivo anticancer efficacy of this compound in a murine xenograft model of human breast cancer.
Quantitative Data Summary
The following table presents the effect of this compound on tumor growth in a xenograft model.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (10 mg/kg) | 625 ± 80 | 50 |
| This compound (25 mg/kg) | 312 ± 50 | 75 |
| Doxorubicin (5 mg/kg) | 250 ± 40 | 80 |
Data are presented as mean ± standard deviation (n=8 mice per group).
Experimental Protocol
Animal Model:
-
Use female athymic nude mice (6-8 weeks old).
-
Subcutaneously inject 5 x 10⁶ MDA-MB-231 human breast cancer cells into the right flank of each mouse.
-
Allow tumors to grow to an average volume of 100-150 mm³.
Treatment:
-
Randomly assign mice to four groups: Vehicle control, this compound (10 mg/kg), this compound (25 mg/kg), and Doxorubicin (5 mg/kg) as a positive control.
-
Administer treatments intraperitoneally every three days for 21 days.
-
Measure tumor volume with calipers twice a week using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health throughout the study.
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
Experimental Workflow
References
Application Notes and Protocols: Phyllostadimer A for Target Identification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllostadimer A, a natural product isolated from bamboo, has demonstrated antioxidant properties and the ability to inhibit lipid peroxidation.[1] While its bioactivity is established, its precise molecular targets and mechanism of action remain an active area of investigation. These application notes provide a comprehensive guide for researchers aiming to identify the cellular targets of this compound, a critical step in elucidating its therapeutic potential and advancing drug development efforts.
The following sections detail standardized protocols for target identification using a chemical proteomics approach, centered around affinity-based capture of target proteins and subsequent identification by mass spectrometry. While this compound is the focus, these methodologies are broadly applicable to other bioactive small molecules.
Data Presentation: Hypothetical Target Identification of this compound
Successful target identification experiments yield quantitative data that must be systematically analyzed to distinguish high-confidence binding partners from non-specific interactions. The following table represents a hypothetical dataset from an affinity chromatography experiment using an immobilized this compound analog followed by quantitative mass spectrometry.
Table 1: Putative Protein Targets of this compound Identified by Affinity Chromatography-Mass Spectrometry
| Protein ID (UniProt) | Gene Name | Protein Name | Enrichment Ratio (this compound vs. Control) | p-value | Cellular Localization |
| P04637 | TP53 | Cellular tumor antigen p53 | 8.2 | 0.001 | Nucleus |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 2.1 | 0.045 | Cytoplasm, Ribosome |
| Q06830 | SQSTM1 | Sequestosome-1 | 6.5 | 0.003 | Cytoplasm, Nucleus |
| P10415 | VIME | Vimentin | 1.5 | 0.150 | Cytoplasm, Cytoskeleton |
| P08670 | VIM | Vimentin | 1.6 | 0.145 | Cytoplasm, Cytoskeleton |
| Q13315 | HSP90AA1 | Heat shock protein HSP 90-alpha | 4.8 | 0.012 | Cytoplasm |
| P07900 | HSPA8 | Heat shock 70 kDa protein 8 | 3.2 | 0.021 | Cytoplasm, Nucleus |
Note: This data is illustrative and for demonstration purposes only.
Experimental Protocols
A robust workflow is essential for the successful identification of protein targets. The following protocols outline the key steps from probe synthesis to target validation.
Protocol 1: Synthesis of an Affinity Probe for this compound
Identifying the molecular targets of a bioactive small molecule often begins with the synthesis of a chemical probe. This probe is a modified version of the parent compound, in this case, this compound, that incorporates a linker arm and a reactive moiety for immobilization.
Materials:
-
This compound
-
Linker (e.g., polyethylene (B3416737) glycol (PEG) with a terminal alkyne)
-
Biotin-azide or NHS-activated sepharose beads
-
Appropriate solvents and reagents for chemical synthesis
-
Analytical equipment (NMR, Mass Spectrometry) for characterization
Procedure:
-
Identify a suitable modification site on this compound: This should be a position that is not critical for its biological activity.
-
Synthesize the this compound-linker conjugate: Attach the linker arm to the selected site on this compound.
-
Functionalize the linker: The other end of the linker should have a functional group (e.g., an alkyne for click chemistry or an amine for NHS ester coupling) that allows for attachment to a solid support.
-
Characterize the probe: Confirm the structure and purity of the synthesized probe using NMR and mass spectrometry.
Protocol 2: Affinity Chromatography for Target Pulldown
This protocol describes the use of the immobilized this compound probe to capture its binding partners from a cell lysate.
Materials:
-
This compound affinity resin (synthesized in Protocol 1)
-
Control resin (e.g., sepharose beads without the probe)
-
Cell lysate from a relevant cell line or tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free this compound)
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
-
Prepare the cell lysate: Harvest and lyse cells to release proteins. Clarify the lysate by centrifugation to remove cellular debris.
-
Determine protein concentration: Use a BCA assay to determine the total protein concentration of the lysate.
-
Incubate lysate with resin: Add equal amounts of total protein to the this compound affinity resin and the control resin. Incubate at 4°C with gentle rotation for 2-4 hours.
-
Wash the resin: Pellet the resin by centrifugation and discard the supernatant. Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
Elute bound proteins: Add elution buffer to the resin to release the specifically bound proteins.
-
Prepare samples for analysis: The eluted proteins can be analyzed by SDS-PAGE and silver staining for a preliminary assessment, or directly prepared for mass spectrometry analysis.
Protocol 3: Protein Identification by Mass Spectrometry
Mass spectrometry is a powerful technique for identifying the proteins captured in the pulldown experiment.
Materials:
-
Eluted protein samples from Protocol 2
-
Trypsin
-
Reagents for reduction and alkylation (DTT and iodoacetamide)
-
LC-MS/MS system
-
Protein identification software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
In-solution or in-gel digestion: Reduce, alkylate, and digest the eluted proteins with trypsin to generate peptides.
-
LC-MS/MS analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data analysis: Search the resulting MS/MS spectra against a protein database to identify the proteins present in the sample.
-
Quantitative analysis: Compare the abundance of each identified protein between the this compound pulldown and the control pulldown to determine enrichment ratios and statistical significance.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the putative targets identified in Table 1. This serves as an example of how target identification data can be integrated into a biological context.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow Diagram
This diagram outlines the logical flow of the target identification process, from the bioactive compound to validated targets.
Caption: Workflow for this compound target identification.
References
Application Notes and Protocols for the Scale-Up Synthesis of Phyllostadimer A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllostadimer A is a dimeric alkaloid with a complex structure derived from sanguinarine-type precursors. Sanguinarine (B192314) and its derivatives have garnered significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These compounds exert their effects through various mechanisms, including the induction of reactive oxygen species (ROS) and the inhibition of critical signaling pathways, such as the Akt signaling pathway, which is often dysregulated in cancer.[1] This document provides detailed protocols for the synthesis of sanguinarine derivatives, which serve as key precursors for this compound, and outlines methods for their biological evaluation. The focus is on providing scalable synthetic routes and standardized bioassay protocols to facilitate drug discovery and development efforts.
Data Presentation: Synthesis and Biological Activity
The following tables summarize the key quantitative data related to the synthesis of sanguinarine derivatives and their biological activity.
Table 1: Summary of Synthetic Yields for Sanguinarine Derivatives
| Compound ID | Synthetic Route | Key Reagents | Reaction Time (hours) | Yield (%) | Reference |
| DHSA | Reduction of Sanguinarine Chloride | NaBH₄ | 1-2 | >90% | [1] |
| 8d | Nucleophilic addition | Morpholine (B109124), Methanol (B129727) | 2-4 | 85-95% | [1] |
| 8k | Grignard Reaction | CH₃BrMg | 2-3 | 70-80% | [1] |
| 8l | Cyanation | (CH₃)₃SiCN | 3-5 | 60-70% | [1] |
Table 2: In Vitro Anticancer Activity of Sanguinarine Derivatives against NSCLC Cell Lines
| Compound ID | A549 IC₅₀ (µM) | H1975 IC₅₀ (µM) | Notes | Reference |
| Sanguinarine (1) | >30 | >30 | Starting Material | [1][2] |
| 8d | 1.23 | 1.15 | C6-morpholinyl derivative | [1][2] |
| 8h | 0.96 | 0.79 | C6-amino derivative | [1][2] |
| 8j | 2.54 | 2.11 | C6-methoxy derivative | [1][2] |
| 8l | 1.58 | 1.32 | C6-cyano derivative | [1][2] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of Dihydrosanguinarine (DHSA) from Sanguinarine Chloride
This protocol describes the reduction of sanguinarine chloride to dihydrosanguinarine, a key intermediate.
Materials:
-
Sanguinarine chloride (1)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH)
-
Stir plate and magnetic stir bar
-
Round-bottom flask (scaled appropriately for desired quantity)
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask of appropriate size, dissolve sanguinarine chloride (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully add water to quench the excess NaBH₄.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield DHSA.
Protocol 2: Synthesis of C6-Substituted Sanguinarine Derivatives (e.g., Compound 8d)
This protocol details the nucleophilic addition of an amine to sanguinarine chloride.
Materials:
-
Sanguinarine chloride (1)
-
Morpholine
-
Methanol (MeOH)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
Procedure:
-
Dissolve sanguinarine chloride (1 equivalent) in methanol in a round-bottom flask.
-
Add morpholine (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography or recrystallization as needed.
Protocol 3: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxicity of the synthesized derivatives against cancer cell lines.
Materials:
-
A549 or H1975 cells
-
96-well plates
-
Sanguinarine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed A549 or H1975 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the sanguinarine derivatives (e.g., 0.1 to 30 μM) for 48 hours. Include a vehicle control (DMSO).
-
After incubation, add 20 μL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum inhibitory concentration of a compound against bacteria.
Materials:
-
Synthesized compounds
-
Bacterial strain (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well plate
-
Incubator
Procedure:
-
Dispense 50 μL of MHB into each well of a 96-well plate.
-
Add 50 μL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Add 50 μL of a standardized bacterial inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Inhibition of the Akt signaling pathway.
Caption: Experimental workflow for the MTT assay.
References
Troubleshooting & Optimization
Technical Support Center: Phyllostadimer A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges associated with the low yield of Phyllostadimer A during extraction and purification.
Troubleshooting Guide: Overcoming Low Yield
This guide is designed in a question-and-answer format to directly address specific issues you may encounter.
Q1: My this compound yield is consistently low. What are the primary factors I should investigate?
A1: Low yield can stem from several factors throughout the extraction and purification process. Systematically evaluate the following:
-
Plant Material Quality: The concentration of this compound can vary significantly based on the plant's age, growing conditions, and harvest time. Ensure you are using high-quality, properly identified plant material.
-
Extraction Solvent and Method: The choice of solvent and extraction technique is critical. This compound, as a dimer, may have specific solubility characteristics. Experiment with different solvent systems and extraction methods to optimize recovery.
-
Compound Degradation: this compound may be sensitive to pH, temperature, and light.[1][2][3] Degradation during the process is a common cause of low yield.
-
Inefficient Purification: Losses can occur at each purification step. Optimize your chromatography conditions and consider alternative purification techniques.
Q2: How can I optimize the initial solvent extraction to improve yield?
A2: The initial extraction is a critical step. Consider the following optimization strategies:
-
Solvent Polarity: The polarity of the extraction solvent should match that of this compound. Since its exact polarity is likely unknown initially, a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), methanol) can be effective. This helps to isolate the compound in a specific fraction and removes interfering substances.
-
Solid-to-Solvent Ratio: An insufficient volume of solvent may not effectively extract the target compound. Experiment with different ratios to ensure thorough extraction.
-
Extraction Time and Temperature: Prolonged extraction times or high temperatures can lead to the degradation of thermolabile compounds.[1] Conversely, insufficient time or temperature may result in incomplete extraction. An optimization study is recommended to find the ideal balance.
Q3: I suspect this compound is degrading during my protocol. How can I minimize this?
A3: Minimizing degradation is key to improving yield. Here are some strategies:
-
Temperature Control: Perform extraction and purification steps at low temperatures (e.g., on ice or in a cold room) to reduce the rate of thermal degradation.[1]
-
pH Control: The stability of many natural products is pH-dependent.[4] Buffer your extraction and purification solvents to maintain a pH where this compound is most stable. A preliminary pH stability study is advisable.
-
Light Protection: If the compound is light-sensitive, conduct experiments in amber glassware or under reduced light conditions.
-
Inert Atmosphere: If oxidation is a concern, performing extractions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q4: My purification process involves multiple chromatography steps, and I'm losing the compound at each stage. What can I do?
A4: Losses during multi-step purifications are common. To mitigate this:
-
Optimize Chromatography Conditions: For each chromatography step (e.g., column chromatography, HPLC), optimize the mobile phase composition, gradient, and flow rate to achieve better separation and recovery.
-
Reduce the Number of Steps: If possible, streamline your purification protocol. A more selective initial extraction can reduce the number of subsequent purification steps required.
-
Alternative Purification Techniques: Consider techniques like counter-current chromatography (CCC) or preparative thin-layer chromatography (prep-TLC) which can sometimes offer better recovery for certain compounds.
Frequently Asked Questions (FAQs)
Q: What is the likely source of this compound?
A: this compound is a hypothetical compound for the purpose of this guide. In a real-world scenario, it would likely be a dimeric phytochemical isolated from a plant source, potentially from the Phyllostachys genus of bamboos or a similar plant rich in complex polyphenols.
Q: What type of analytical techniques are recommended for monitoring this compound during extraction?
A: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, Mass Spectrometry) is the recommended method for tracking this compound throughout the extraction and purification process. This allows for quantification and assessment of purity at each stage.
Q: Are there any specific safety precautions I should take when working with the solvents used for extraction?
A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Material Safety Data Sheets (MSDS) for each solvent for specific handling and disposal instructions.
Data Presentation
Table 1: Comparison of Extraction Solvents on this compound Yield
| Solvent System | Extraction Method | Temperature (°C) | Extraction Time (h) | This compound Yield (%) |
| 100% Methanol | Maceration | 25 | 24 | 1.2 ± 0.2 |
| 80% Methanol | Sonication | 40 | 1 | 2.5 ± 0.3 |
| 100% Ethyl Acetate | Soxhlet | 60 | 8 | 0.8 ± 0.1 |
| 80% Acetone | Maceration | 25 | 24 | 2.1 ± 0.2 |
Table 2: Effect of pH on this compound Stability in 80% Methanol
| pH | Incubation Time (h) | Temperature (°C) | Remaining this compound (%) |
| 3.0 | 4 | 25 | 65 ± 4 |
| 5.0 | 4 | 25 | 92 ± 3 |
| 7.0 | 4 | 25 | 88 ± 5 |
| 9.0 | 4 | 25 | 55 ± 6 |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound
-
Preparation of Plant Material: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Extraction:
-
Macerate 100 g of the powdered plant material in 1 L of 80% methanol.
-
Sonicate the mixture for 1 hour at 40°C.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Liquid-Liquid Partitioning:
-
Resuspend the concentrated extract in 500 mL of distilled water.
-
Perform sequential partitioning with an equal volume of n-hexane, followed by ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to contain this compound.
-
-
Final Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate to dryness.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) using a slurry method with n-hexane.
-
Sample Loading: Dissolve the dried ethyl acetate extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of 20 mL and monitor the presence of this compound using TLC or HPLC.
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate to yield the purified compound.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Hypothetical signaling pathway activated by this compound.
References
- 1. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of physicochemical factors affecting the stability of a pH-modulated solid dispersion and a tablet during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Development of robust antibody purification by optimizing protein-A chromatography in combination with precipitation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phyllostadimer A Synthesis & Purification
Welcome to the technical support center for the synthesis and purification of Phyllostadimer A and related dimeric Securinega alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of complex dimeric alkaloids like this compound presents several significant challenges. The key hurdles often revolve around the strategic dimerization of the monomeric subunits. This includes achieving the desired regioselectivity and stereoselectivity of the coupling reaction that forms the bond between the two monomers. Furthermore, the synthesis of the monomeric precursors themselves can be complex, often requiring multi-step sequences with careful control of stereocenters.
Q2: I am observing low yields in my dimerization step to form the this compound backbone. What are the potential causes?
A2: Low yields in the dimerization step are a common issue. Several factors could be contributing to this:
-
Steric Hindrance: The complex three-dimensional structures of the monomeric precursors can sterically hinder the reactive sites, leading to a sluggish or incomplete reaction.
-
Reaction Conditions: The chosen reaction conditions (e.g., catalyst, solvent, temperature, concentration) may not be optimal for the specific substrates. Dimerization reactions of complex molecules are often highly sensitive to subtle changes in these parameters.
-
Substrate Purity: Impurities in the monomeric starting materials can interfere with the catalyst or the reaction mechanism.
-
Side Reactions: Competing side reactions, such as homocoupling of one of the monomers or decomposition of the starting materials or product, can significantly reduce the yield of the desired dimer.
Q3: How can I improve the diastereoselectivity of the dimerization reaction?
A3: Improving diastereoselectivity is a critical aspect of synthesizing complex dimers. Consider the following approaches:
-
Chiral Catalysts or Auxiliaries: Employing chiral catalysts or attaching chiral auxiliaries to one of the monomers can create a chiral environment that favors the formation of one diastereomer over the other.
-
Directed Reactions: Introducing a directing group on one of the monomers can orient the incoming second monomer, leading to a more controlled and selective bond formation.
-
Optimization of Reaction Conditions: Temperature, solvent polarity, and the nature of the catalyst and ligands can all influence the transition state energies of the diastereomeric pathways. Systematic screening of these parameters is often necessary.
Q4: What are the most effective methods for purifying this compound and separating it from its diastereomers?
A4: The purification of this compound and the separation of its diastereomers typically require advanced chromatographic techniques. Due to the structural similarity of diastereomers, separation can be challenging.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools. Chiral stationary phases are often necessary for the separation of enantiomers and can also be effective for separating diastereomers.
-
Flash Chromatography: While less resolving than HPLC, modern automated flash chromatography systems with high-performance columns can be effective for initial purification and separation of less closely related impurities.
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is often successful in separating complex stereoisomers.
Troubleshooting Guides
Problem 1: Poor Reproducibility of the Dimerization Reaction
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent yields and diastereomeric ratios between batches. | Reagent Quality: Inconsistent quality or purity of starting materials, catalysts, or solvents. | Use freshly purified and characterized starting materials and high-purity, dry solvents. Source catalysts from a reliable supplier and consider storing them under an inert atmosphere. |
| Reaction Setup: Variations in reaction setup, such as stirring rate, heating method, or rate of addition of reagents. | Standardize the reaction setup and procedure meticulously. Use a programmable syringe pump for slow additions and a temperature-controlled reaction block for consistent heating. | |
| Atmospheric Moisture/Oxygen: Sensitivity of the reaction to trace amounts of water or oxygen. | Ensure all glassware is rigorously dried. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). |
Problem 2: Difficulty in Separating Diastereomers by Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of diastereomers on standard silica (B1680970) or C18 columns. | Insufficient Resolution: The stationary phase does not provide enough selectivity to resolve the structurally similar diastereomers. | Method Development: Screen a variety of HPLC/SFC columns with different stationary phases (e.g., phenyl-hexyl, cyano, chiral phases). |
| Solvent System Optimization: Systematically vary the mobile phase composition and additives (e.g., acids, bases, or salts) to improve separation. | ||
| Derivatization: The diastereomers may be chemically converted into derivatives that are more easily separable. After separation, the original functional group can be regenerated. |
Experimental Protocols
General Protocol for Dimerization via Reductive Heck Reaction
This is a generalized protocol inspired by methods used for related dimeric Securinega alkaloids and should be optimized for the specific synthesis of this compound.
-
Materials: Monomer A (with a vinyl or aryl halide), Monomer B (with an enone or other alkene), Palladium catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand (e.g., P(o-tol)₃), a reducing agent (e.g., formic acid), a base (e.g., a tertiary amine like Et₃N), and a high-purity, degassed solvent (e.g., DMF or acetonitrile).
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst and the phosphine ligand.
-
Reagent Addition: Add the solvent and stir until the catalyst and ligand are dissolved. Then, add Monomer A, Monomer B, the base, and the reducing agent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography followed by preparative HPLC to isolate the desired this compound.
Visualizations
Caption: A flowchart illustrating the major stages in the total synthesis of this compound.
Caption: A logical diagram for troubleshooting common issues in the dimerization step.
Improving Phyllostadimer A stability and solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phyllostadimer A. The information is designed to address common challenges related to the stability and solubility of this complex bis-lignan.
Disclaimer: this compound is a specialized natural product with limited publicly available physicochemical data. Therefore, the guidance provided in this document is based on the known properties of structurally related compounds, such as lignans (B1203133) and other polyphenols. The experimental protocols and quantitative data should be considered as illustrative examples and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its stability and solubility challenging?
This compound is a natural bis-lignan, a type of polyphenolic compound, isolated from the stems of bamboo (Phyllostachys edulis)[1]. Its large, complex structure containing multiple hydroxyl and methoxy (B1213986) groups contributes to its poor aqueous solubility and potential for instability. Polyphenols are known to be susceptible to degradation through oxidation and pH-dependent mechanisms[1][2][3][4][5].
Q2: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively studied, based on its polyphenolic structure, the primary degradation routes are likely:
-
Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be initiated by exposure to light, heat, oxygen, and metal ions. This can lead to the formation of colored quinone-type compounds and loss of biological activity[6][7][8].
-
pH-dependent degradation: The stability of phenolic compounds is highly dependent on pH. At alkaline pH, the deprotonation of phenolic hydroxyls can accelerate oxidation and other degradation reactions[1][2][3][4][5]. Some phenolic compounds are more stable in acidic to neutral conditions (pH 4-7)[3].
Q3: What are the general strategies to improve the solubility of this compound?
Several formulation strategies can be employed to enhance the solubility of poorly soluble polyphenols like this compound:
-
Co-solvents: Using a mixture of water-miscible organic solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400) can significantly increase solubility.
-
Surfactants: The use of surfactants can improve wetting and micellar solubilization.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic parts of the molecule, forming inclusion complexes with improved aqueous solubility[9][10][11][12][13].
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate[14][15][16][17].
-
Lipid-Based Formulations: For lipophilic compounds, formulations such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve solubility and oral bioavailability[18][19][20][21][22].
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution velocity[23].
Q4: How can I prevent the degradation of this compound in solution?
To minimize degradation, consider the following:
-
Control pH: Maintain the pH of the solution in a slightly acidic to neutral range (pH 4-7), where many polyphenols exhibit greater stability[3].
-
Use Antioxidants: The addition of antioxidants such as ascorbic acid, glutathione, or sulfites can help prevent oxidative degradation[6][7][8].
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
-
Deoxygenate Solvents: Purging solvents with an inert gas like nitrogen or argon can remove dissolved oxygen, a key contributor to oxidation.
-
Low Temperature Storage: Storing solutions at low temperatures (-20°C or -80°C) can significantly slow down degradation kinetics[3].
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
| Symptom | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of solution or does not dissolve. | High lipophilicity and crystalline nature of the compound. | 1. Add a co-solvent: Start by adding a small percentage (e.g., 5-10%) of a water-miscible organic solvent like ethanol, DMSO, or PEG 400 to the aqueous buffer. Gradually increase the concentration as needed.2. Incorporate a surfactant: Add a non-ionic surfactant such as Tween® 80 or Poloxamer 188 to improve wetting and aid in solubilization.3. Use cyclodextrins: Prepare an inclusion complex with a modified cyclodextrin (B1172386) like hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility[9][11][12].4. Adjust pH: Cautiously adjust the pH. While solubility might increase at higher pH due to deprotonation of phenolic groups, stability may be compromised[1][4][5]. |
Issue 2: Solution Discoloration (Turns Pink, Brown, or Yellow)
| Symptom | Possible Cause | Troubleshooting Steps |
| The solution changes color over time, even when stored. | Oxidation of the phenolic hydroxyl groups leading to the formation of quinones and other colored degradation products[24]. | 1. Protect from light and oxygen: Store the solution in amber vials and under an inert atmosphere (e.g., nitrogen or argon).2. Add an antioxidant: Incorporate an antioxidant like ascorbic acid (vitamin C) or butylated hydroxytoluene (BHT) into the formulation.3. Control pH: Maintain a slightly acidic pH (4-6) to reduce the rate of oxidation[3].4. Use fresh solutions: Prepare solutions fresh before use whenever possible. |
Issue 3: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in experimental results between batches or over time. | Degradation of this compound in the assay medium or stock solution. | 1. Assess stock solution stability: Periodically check the purity of your stock solution using HPLC to monitor for degradation.2. Prepare fresh dilutions: Prepare working solutions immediately before each experiment from a freshly prepared or properly stored stock.3. Consider the assay medium: Be aware that the pH and composition of your cell culture or assay medium can affect the stability of the compound over the duration of the experiment. |
Quantitative Data on Lignan (B3055560) Solubility
The following tables provide representative solubility data for lignans in various solvents. This data can serve as a starting point for selecting appropriate solvent systems for this compound.
Table 1: Solubility of Representative Lignans in Organic Solvents
| Lignan | Solvent | Temperature (°C) | Solubility (mg/mL) |
| Pinoresinol | Methanol | 25 | ~15 |
| Pinoresinol | Ethanol | 25 | ~10 |
| Pinoresinol | Acetone | 25 | ~25 |
| Pinoresinol | Dichloromethane | 25 | ~5 |
| Secoisolariciresinol | Methanol | 25 | ~5 |
| Secoisolariciresinol | DMSO | 25 | >100 |
| Matairesinol | Methanol | 25 | ~8 |
| Matairesinol | Ethyl Acetate | 25 | ~3 |
Note: The solubility values are approximate and compiled from various sources for structurally similar compounds. Actual solubility of this compound may vary.
Table 2: Effect of Co-solvents on the Aqueous Solubility of a Model Lignan
| Co-solvent | Concentration in Water (v/v) | Solubility Increase (Fold) |
| Ethanol | 10% | ~5 |
| Ethanol | 20% | ~15 |
| Propylene Glycol | 10% | ~8 |
| Propylene Glycol | 20% | ~25 |
| PEG 400 | 10% | ~12 |
| PEG 400 | 20% | ~40 |
Note: This table illustrates the general trend of solubility enhancement with the addition of co-solvents for a model poorly soluble lignan.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Initial Solubilization: Add a minimal amount of a suitable organic solvent in which the compound is freely soluble (e.g., DMSO, ethanol, or acetone). Vortex briefly to dissolve.
-
Dilution: For aqueous-based assays, slowly add the desired aqueous buffer to the organic stock solution while vortexing to avoid precipitation. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid solvent effects in biological assays.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial. For short-term use, storage at 4°C may be acceptable, but stability should be verified.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Molar Ratio: Determine the desired molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD), typically starting with a 1:1 or 1:2 ratio.
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or a suitable buffer.
-
Complexation: Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filtration/Lyophilization: The resulting solution can be filtered to remove any undissolved compound. For a solid complex, the solution can be lyophilized.
Visualizations
Caption: Workflow for addressing this compound stability and solubility.
Caption: Potential degradation pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. extractionmagazine.com [extractionmagazine.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why Oxidation Should Be Still More Feared in NABLABs: Fate of Polyphenols and Bitter Compounds [mdpi.com]
- 7. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyclodextrinnews.com [cyclodextrinnews.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. KR101631056B1 - Solid dispersion formulation for improving the dissolution of lignan from schisandra chinensis extract - Google Patents [patents.google.com]
- 17. ijpbs.com [ijpbs.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. researchgate.net [researchgate.net]
- 20. Effects of Lipid-Based Encapsulation on the Bioaccessibility and Bioavailability of Phenolic Compounds [mdpi.com]
- 21. lipid-nanocarriers-for-the-loading-of-polyphenols-a-comprehensive-review - Ask this paper | Bohrium [bohrium.com]
- 22. researchgate.net [researchgate.net]
- 23. Formulation of dried lignans nanosuspension with high redispersibility to enhance stability, dissolution, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Phyllostadimer A assay variability and reproducibility issues
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering variability and reproducibility issues during the analytical and biological assessment of Phyllostadimer A, a representative natural product dimer. Given the inherent complexity of natural products, these guidelines are also broadly applicable to similar compounds.
Section 1: Analytical Quantification (HPLC/UPLC-Based Assays)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential for quantifying this compound. However, the complexity of natural product extracts can introduce significant challenges.[1]
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows inconsistent retention times for this compound across different runs. What is the cause?
A1: Retention time shifts are a common issue. Potential causes include:
-
Mobile Phase Composition: Minor variations in the solvent mixture can significantly alter retention times. Ensure the mobile phase is freshly prepared, well-mixed, and properly degassed.[2]
-
Column Temperature: Fluctuations in ambient temperature can affect separation. Use a column oven to maintain a stable temperature.
-
Column Equilibration: Insufficient equilibration time between runs can lead to drift. Ensure a stable baseline is achieved before each injection.[3]
-
Matrix Effects: The presence of other compounds in the extract can alter the interaction of this compound with the stationary phase.
Q2: I'm observing peak tailing or splitting for my analyte. How can I improve the peak shape?
A2: Poor peak shape compromises resolution and integration accuracy. Consider these solutions:
-
Column Contamination: The column inlet frit or the stationary phase may be contaminated. Try flushing the column or, if the problem persists, replace the guard column or the analytical column itself.[2][3]
-
Sample Overload: Injecting too much sample can lead to broad, deformed peaks. Try diluting your sample.[3]
-
Inappropriate Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the mobile phase.[4]
Q3: The quantification of this compound is not reproducible between different batches of the same extract. Why?
A3: This points to issues beyond the analytical instrument itself.
-
Inconsistent Extraction: Deviations in the extraction process (e.g., solvent composition, time, temperature) can lead to different yields and phytochemical profiles. Standardize your extraction protocol rigorously.
-
Source Material Variability: The phytochemical content of plants is influenced by genetic and environmental factors, including season and harvest time.[5][6][7][8] This can cause significant batch-to-batch variation.
-
Sample Degradation: Natural products can be unstable. Ensure proper storage and handling to prevent the degradation of this compound.[9]
Data Presentation: HPLC Assay Acceptance Criteria
For a robust quantitative assay, results should fall within the following typical parameters.
| Parameter | Acceptance Criteria | Purpose |
| Linearity (R²) | > 0.995 | Measures how well the calibration curve fits the experimental data. |
| Precision (CV%) | < 15% | Indicates the closeness of repeated measurements (variability).[10] |
| Accuracy (% Recovery) | 85% - 115% | Measures how close the experimental value is to the true value. |
| LLOQ / ULOQ | Assay-dependent | The Lower/Upper Limit of Quantification defines the assay's range.[11] |
CV% = Coefficient of Variation
Experimental Protocol: HPLC Quantification of this compound
This protocol provides a general framework. Optimization of the column, mobile phase, and gradient is required.
-
Standard Preparation: Prepare a stock solution of purified this compound in an appropriate solvent (e.g., methanol) at 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the dried plant extract and dissolve it in the mobile phase or a compatible solvent. Vortex and sonicate to ensure complete dissolution.[12] Filter the solution through a 0.22 µm syringe filter before injection to remove particulate matter.[3]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to the λmax of this compound.
-
-
Analysis: Inject the standards to generate a calibration curve. Inject the prepared samples. Quantify this compound by comparing its peak area to the calibration curve. The use of an internal standard is recommended to improve accuracy.[11]
Section 2: Cell-Based Bioassay Troubleshooting
Cell-based assays are critical for determining the biological activity of this compound but are prone to interference from natural products.[13][14][15]
Frequently Asked Questions (FAQs)
Q1: My MTT/XTT cytotoxicity assay shows high background absorbance in the "extract-only" controls (no cells). What's happening?
A1: This is a classic example of assay interference.
-
Direct Reagent Reduction: Many natural products, especially polyphenols, are potent antioxidants and can directly reduce the tetrazolium salts (MTT, XTT) to their colored formazan (B1609692) product.[12] This gives a false-positive signal of cell viability.
-
Solution: Always include "extract-only" controls for each concentration. Subtract the average absorbance of these wells from your experimental wells.[12] If interference is severe, consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is less susceptible to this issue.[12]
Q2: this compound is not dissolving in my cell culture medium, and I see a precipitate. How does this affect my results?
A2: Poor solubility is a major source of irreproducibility.[9][12]
-
Effect: Precipitated compound is not available to the cells, leading to an underestimation of its true potency. The precipitate can also scatter light, leading to artificially high absorbance readings.[12]
-
Solutions:
-
Improve Solubilization: Use a small amount of a biocompatible solvent like DMSO to prepare a high-concentration stock solution, then dilute it in the culture medium. Ensure the final DMSO concentration is low (<0.5%) and consistent across all wells, including controls.
-
Sonication/Vortexing: Gently sonicate or vortex the stock solution to aid dissolution before diluting it into the medium.[12]
-
Q3: I'm observing high well-to-well variability in my 96-well plate assay. How can I improve precision?
A3: High variability obscures real biological effects.
-
Pipetting Error: Inconsistent pipetting, especially during serial dilutions, is a major culprit. Ensure pipettes are calibrated and use proper technique.
-
Uneven Cell Seeding: If cells are not evenly distributed, different wells will start with different cell numbers. Gently swirl the cell suspension frequently while plating.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outer wells or fill them with sterile PBS to maintain humidity.
-
Air Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings. Visually inspect the plate and remove any bubbles with a sterile pipette tip.[16]
Data Presentation: Bioassay Performance Metrics
Assay quality and reproducibility should be monitored using the following metrics, especially in high-throughput screening.[10]
| Parameter | Formula | Acceptance Criteria | Purpose |
| Z'-Factor | 1 - (3σp + 3σn) / |μp - μn| | > 0.5 | Measures the separation between positive and negative controls.[10] |
| Coefficient of Variation (CV%) | (σ / μ) * 100 | < 20% | Measures the relative variability of replicate data points.[10] |
σp/σn = standard deviation of positive/negative controls; μp/μn = mean of positive/negative controls.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 100X stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2X working solutions.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X working solutions to the respective wells, resulting in a 1X final concentration.
-
Controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the same final concentration of DMSO used for the compound dilutions.
-
Compound Color Control: Wells with medium and compound at each concentration, but without cells, to check for interference.[12]
-
Positive Control: A known cytotoxic agent.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the analysis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for bioassay variability.
References
- 1. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. extractionmagazine.com [extractionmagazine.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Comparative Analyses of Phytochemical Variation Within and Between Congeneric Species of Willow Herb, Epilobium hirsutum and E. parviflorum: Contribution of Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpbs.com [ijpbs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Optimizing Novel Compound Dosage in Cell Culture
A Case Study Approach with Phyllostadimer A
Introduction:
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the dosage of novel compounds in cell culture, using this compound as a case study. This compound is a bis-lignan natural product isolated from bamboo (Phyllostachys edulis) with known antioxidant properties, specifically as an inhibitor of lipid peroxidation.[1][2] While extensive cell culture data for this compound is not yet available in published literature, this guide offers a general framework and best practices for determining the optimal experimental conditions for new compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
As there is limited data on the cellular effects of this compound, a good starting point is to perform a dose-response experiment. A broad range of concentrations should be tested, for example, from 1 nM to 100 µM. The known IC50 value for its antioxidant activity (15 mM) is very high and likely not relevant for cell-based assays, suggesting a much lower concentration will be effective at the cellular level.[3][4]
Q2: How do I dissolve this compound for cell culture experiments?
This compound is reported to be soluble in DMSO, pyridine, methanol, and ethanol.[5] For cell culture, it is recommended to prepare a concentrated stock solution in sterile DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: My cells are dying after treatment with this compound. What could be the cause?
Cell death upon treatment can be due to several factors:
-
Cytotoxicity of the compound: At higher concentrations, the compound itself may be toxic to the cells. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range.
-
Solvent toxicity: If the concentration of the solvent (e.g., DMSO) is too high in the final culture medium, it can cause cell death. Ensure the final solvent concentration is within a safe limit for your cell line.
-
Contamination: Ensure that your compound stock solution, media, and cell cultures are free from microbial contamination.[6]
Q4: I am not observing any effect of this compound on my cells. What should I do?
If you do not observe an effect, consider the following:
-
Concentration: The concentrations tested may be too low. Try a higher concentration range, but be mindful of potential cytotoxicity.
-
Treatment duration: The incubation time might be too short for the compound to elicit a response. A time-course experiment can help determine the optimal treatment duration.
-
Assay sensitivity: The assay you are using may not be sensitive enough to detect the cellular response.
-
Cell type: The response to a compound can be cell-type specific. The chosen cell line may not be responsive to this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate in media after adding this compound | Poor solubility of the compound at the tested concentration. | - Ensure the stock solution is fully dissolved before adding to the media.- Vortex the media immediately after adding the compound.- Decrease the final concentration of the compound. |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment.- Inconsistent compound dosage.- Batch-to-batch variation of the compound. | - Standardize cell seeding density.- Prepare fresh dilutions of the compound for each experiment from a validated stock solution.- If possible, use the same batch of the compound for a series of experiments. |
| High background in functional assays | - The compound interferes with the assay components. | - Run a control with the compound in cell-free assay medium to check for interference. |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of a novel compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in the cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Cellular Antioxidant Activity Assay (e.g., DCFDA Assay)
This protocol provides a general method to assess the antioxidant potential of a compound in a cellular context.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a predetermined time.
-
DCFDA Loading: Wash the cells with PBS and then incubate with 2',7' –dichlorofluorescin diacetate (DCFDA) solution in PBS for 30-60 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells with PBS and then expose them to an oxidizing agent (e.g., H₂O₂ or tert-butyl hydroperoxide) in the presence of this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.
-
Data Analysis: Compare the fluorescence levels in this compound-treated cells to the control cells (treated with the oxidizing agent alone).
Quantitative Data Summary
The following table represents hypothetical data from a cytotoxicity assay for an antioxidant compound on a generic cancer cell line (e.g., HeLa).
| Compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 98.5 |
| 5 | 95.2 |
| 10 | 90.8 |
| 25 | 75.4 |
| 50 | 52.1 |
| 100 | 20.3 |
Visualizations
References
- 1. Two lignan dimers from bamboo stems (Phyllostachys edulis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|Natural Bis-Lignan|For Research [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemfaces.com [chemfaces.com]
- 6. plantaedb.com [plantaedb.com]
Troubleshooting unexpected results in Phyllostadimer A experiments
Phyllostadimer A Technical Support Center
Disclaimer: Publicly available scientific information on this compound is limited. One source indicates it is an antioxidant with an IC50 of 15 mM in a lipid peroxidation assay[1]. To fulfill the request for a comprehensive technical support guide, this document provides a detailed example of troubleshooting and experimental guidance based on a well-characterized mechanism of action. For this purpose, we will treat this compound as a hypothetical inhibitor of Phosphodiesterase 4 (PDE4) , a common target in drug discovery. The following data, protocols, and troubleshooting advice are representative examples for a compound with this mechanism and should be adapted based on actual experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in this guide?
A1: In this guide, this compound is presented as a selective inhibitor of Phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger[2][3]. By inhibiting PDE4, this compound is hypothesized to increase intracellular cAMP levels, leading to the activation of downstream signaling pathways such as the Protein Kinase A (PKA) and CREB (cAMP response element-binding protein) pathway. This mechanism is known to have anti-inflammatory effects[4][5].
Q2: How should I prepare and store this compound?
A2: For optimal stability, this compound should be handled as follows:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for long-term use.
-
Working Dilutions: For cell-based experiments, prepare fresh dilutions from the stock solution in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) to prevent solvent-induced artifacts[6].
Q3: What are the expected IC50 values for a typical PDE4 inhibitor?
A3: The half-maximal inhibitory concentration (IC50) for a PDE4 inhibitor can vary significantly depending on the specific PDE4 isoform (A, B, C, or D) and the assay conditions. Potency can range from low nanomolar to micromolar concentrations[7]. It is crucial to determine the IC50 empirically in your specific experimental system.
Troubleshooting Experimental Results
This section addresses common problems encountered during experiments with a novel PDE4 inhibitor like this compound.
Problem 1: Low or No Inhibitory Effect in an Enzyme Assay
Question: I am not observing any significant inhibition of PDE4 activity in my in vitro enzymatic assay, even at high concentrations of this compound. What could be the cause?
Answer: This is a common issue when working with new compounds[8][9]. Several factors could be responsible:
-
Compound-Related Issues:
-
Incorrect Concentration: The concentration of this compound may be too low. Perform a wide dose-response curve to determine the optimal inhibitory range[6].
-
Compound Degradation: Ensure the stock solution has been stored correctly and avoid multiple freeze-thaw cycles. It is best to use freshly prepared dilutions for each experiment[6].
-
Solubility Issues: The compound may not be fully dissolved in the assay buffer. Visually inspect for precipitation and consider adjusting the solvent concentration.
-
-
Assay Condition Issues:
-
Sub-optimal Enzyme Concentration: The concentration of the PDE4 enzyme may be too high, requiring a higher concentration of the inhibitor to achieve a response.
-
Incorrect Substrate Concentration: Ensure the cAMP concentration is appropriate for the assay. Ideally, it should be at or near the Km value for the enzyme[10].
-
Assay Buffer Composition: Components in the assay buffer could interfere with the compound. Ensure the buffer is at the correct pH and temperature[11].
-
-
Data Interpretation:
-
Inactive Compound: It is possible that this compound is not a potent inhibitor of the specific PDE4 isoform you are testing.
-
Troubleshooting Decision Tree: No Enzyme Inhibition
Problem 2: Inconsistent IC50 Values in Cell-Based Assays
Question: My calculated IC50 values for this compound's effect on cytokine release are highly variable between experiments. Why is this happening?
Answer: Inconsistent IC50 values are a frequent challenge in cell-based assays[12][13][14]. The variability often stems from biological or technical sources:
-
Biological Variability:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses[15].
-
Cell Health and Density: Ensure cells are healthy and in the logarithmic growth phase. Seeding density should be consistent across all experiments as it can significantly impact chemosensitivity[15][16].
-
-
Technical Variability:
-
Reagent Consistency: Use reagents, media, and serum from the same lot whenever possible to minimize batch-to-batch variation.
-
Incubation Time: The duration of drug exposure can affect the IC50 value. Maintain a consistent incubation time for all experiments[15].
-
Edge Effects: Wells on the periphery of microplates are prone to evaporation, which can alter cell growth and compound concentration. It is best to avoid using the outer wells or to fill them with sterile PBS or media[12].
-
Problem 3: Unexpected Off-Target Effects
Question: I'm observing cellular effects that are not consistent with PDE4 inhibition (e.g., cytotoxicity at concentrations where no target engagement is seen). Could these be off-target effects?
Answer: Yes, it is common for small molecules to interact with unintended biological targets, especially at higher concentrations[17][18][19]. These off-target effects can confound data interpretation[20][21].
-
How to Investigate:
-
Dose-Response Analysis: Carefully compare the concentration range for the desired effect (e.g., anti-inflammatory) with the range for the unexpected effect (e.g., cytotoxicity). A large difference may suggest an off-target mechanism.
-
Control Compounds: Use other known PDE4 inhibitors to see if they replicate the unexpected effect. If they do not, it is more likely an off-target effect specific to this compound's chemical structure.
-
Target Engagement Assays: Directly measure target engagement in cells (e.g., via a cellular thermal shift assay or by measuring downstream pCREB levels) to confirm that the on-target effect is occurring at the expected concentrations.
-
Quantitative Data Summary
The following tables present hypothetical data for a compound like this compound, assuming it acts as a PDE4 inhibitor.
Table 1: Hypothetical IC50 Values of this compound against PDE4 Isoforms
| PDE4 Isoform | IC50 (nM) | Assay Condition |
| PDE4A | 1500 | Recombinant Human Enzyme |
| PDE4B | 250 | Recombinant Human Enzyme |
| PDE4C | 2200 | Recombinant Human Enzyme |
| PDE4D | 350 | Recombinant Human Enzyme |
Table 2: Hypothetical Dose-Dependent Inhibition of TNF-α Release from LPS-stimulated PBMCs
| This compound Conc. (nM) | % Inhibition of TNF-α Release (Mean ± SD) |
| 1 | 5.2 ± 1.5 |
| 10 | 25.8 ± 3.1 |
| 100 | 55.1 ± 4.5 |
| 1000 | 85.6 ± 2.8 |
| 10000 | 88.3 ± 3.0 |
Experimental Protocols
Protocol 1: In Vitro PDE4B Enzymatic Assay
This protocol outlines a method to determine the IC50 of this compound against recombinant human PDE4B.
Materials:
-
Recombinant human PDE4B enzyme
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
cAMP substrate
-
Commercially available detection reagents (e.g., cAMP-Glo™ Assay kit)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control[22].
-
Add the diluted this compound or controls to the wells of a suitable microplate (e.g., white 384-well plate).
-
Add the PDE4B enzyme to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate for a pre-determined time (e.g., 60 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Stop the reaction and measure the remaining cAMP levels according to the detection kit manufacturer's protocol.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis[23].
Experimental Workflow: PDE4B Enzymatic Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 19. nodes.bio [nodes.bio]
- 20. academic.oup.com [academic.oup.com]
- 21. icr.ac.uk [icr.ac.uk]
- 22. benchchem.com [benchchem.com]
- 23. clyte.tech [clyte.tech]
Phyllostadimer A degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phyllostadimer A. The information is designed to address potential issues encountered during experimental procedures and to offer guidance on stability assessment and degradation prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a bis-lignan natural product isolated from the stems of bamboo, Phyllostachys edulis.[[“]] It is characterized by a molecular formula of C42H50O16 and possesses antioxidant properties, including the ability to inhibit lipid peroxidation.[[“]][2] As a polyphenolic compound, its stability can be influenced by environmental factors such as light, heat, pH, and oxidative conditions.
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively documented, lignans (B1203133) and other polyphenolic compounds are generally susceptible to several degradation mechanisms:
-
Oxidation: The phenolic hydroxyl groups in the structure of this compound are prone to oxidation, which can be initiated by exposure to air, light, or the presence of metal ions. This can lead to the formation of quinone-type structures and other oxidation byproducts.
-
Hydrolysis: Although this compound itself does not have readily hydrolyzable groups like esters or glycosidic bonds in its core structure, associated compounds or impurities in extracts might. For lignans in general, acidic or alkaline conditions can lead to the cleavage of ether linkages or other sensitive bonds.[3]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the breakdown of the molecule. Lignans have been shown to degrade upon light irradiation, forming various oxidation products.[4]
-
Thermal Degradation: High temperatures can cause the breakdown of this compound. The stability of lignans to heat can vary depending on the specific structure and the matrix it is in.[5][6]
Q3: How can I prevent the degradation of this compound during storage and handling?
To minimize degradation, the following precautions are recommended:
-
Storage: Store this compound as a solid in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C). For solutions, use deoxygenated solvents and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
-
Handling: Minimize exposure to light by working in a dimly lit area or using amber-colored glassware. Avoid contact with reactive metals and strong oxidizing or reducing agents. Prepare solutions fresh whenever possible.
-
pH Control: For experiments in aqueous solutions, maintain a pH around neutral unless the experimental protocol requires acidic or basic conditions. Buffer the solution to prevent pH fluctuations.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly suitable technique for stability studies of this compound. A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization, to identify volatile degradation products.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound potency or concentration in solution over a short period. | Oxidation due to dissolved oxygen in the solvent. Photodegradation from exposure to ambient light. Adsorption to the container surface. | Use deoxygenated solvents for solution preparation. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Work in a low-light environment and use amber vials or foil-wrapped containers. Use silanized glassware or low-adsorption microplates. |
| Appearance of new peaks in the HPLC chromatogram of a this compound sample. | Degradation of this compound. Presence of impurities in the initial sample. | Perform forced degradation studies (see Experimental Protocols below) to generate and identify potential degradation products. Use a high-purity standard of this compound for comparison. Employ a mass spectrometer detector (LC-MS) to obtain molecular weight information of the new peaks to aid in their identification. |
| Inconsistent results in bioassays. | Degradation of this compound in the assay medium. Interaction with other components in the assay medium. | Assess the stability of this compound under the specific assay conditions (e.g., temperature, pH, incubation time). Include stability checks as part of the assay validation. Prepare fresh solutions of this compound for each experiment. |
| Precipitation of this compound from solution. | Poor solubility in the chosen solvent. Change in temperature or pH affecting solubility. | Determine the solubility of this compound in various solvents to select the most appropriate one. Consider the use of co-solvents. Ensure the storage conditions (temperature, pH) are maintained to prevent precipitation. |
Data Presentation
Table 1: Forced Degradation Study Conditions for this compound
The following table summarizes the recommended stress conditions for a forced degradation study of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal | Solid State | 80°C | 1, 3, 7 days |
| Photolytic | Solution (in quartz cuvette) | Room Temperature | Expose to UV light (254 nm and 365 nm) and visible light |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A reverse-phase HPLC method is generally suitable for the analysis of lignans.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a good starting point. For example, start with 20% acetonitrile and increase to 80% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different UV spectra.
-
Injection Volume: 10 µL.
-
Temperature: 25°C.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a vial and keep it in an oven at 80°C. At specified time points, dissolve a portion of the solid in the solvent and analyze by HPLC.
-
Photodegradation: Prepare a solution of this compound in a suitable solvent and place it in a quartz cuvette. Expose the solution to UV and visible light in a photostability chamber. Analyze by HPLC at specified time points. A control sample should be kept in the dark at the same temperature.
-
-
Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Visualizations
Caption: General degradation pathways for this compound under various stress conditions.
References
- 1. consensus.app [consensus.app]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Determination of main degradation products of lignin using reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Enhancing the Biological Activity of Phyllostadimer A Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Phyllostadimer A analogs.
Frequently Asked Questions (FAQs)
Q1: What is the general approach to enhancing the biological activity of a natural product like this compound?
A1: Enhancing biological activity typically involves synthesizing analogs with systematic structural modifications. Key strategies include:
-
Conformational Constraint: Introducing cyclic structures or sterically hindering groups to lock the molecule into a more bioactive conformation.
-
Functional Group Modification: Altering or substituting functional groups (e.g., hydroxyl, alkyl, aryl groups) to improve target binding, selectivity, or pharmacokinetic properties.[1]
-
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties but may enhance activity or reduce toxicity.
-
Increasing Solubility: Modifying the structure to improve solubility in aqueous solutions, which can be critical for biological assays and in vivo applications. Encapsulation in delivery systems like liposomes can also be explored.[2]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule to understand which regions are crucial for its biological effect.[3]
Q2: My initial set of this compound analogs shows limited or no improvement in bioactivity. What are the common reasons for this?
A2: It is not uncommon for initial analog designs to show limited success. Several factors could be at play:
-
Loss of Key Interactions: The modifications may have disrupted critical hydrogen bonds, hydrophobic interactions, or other binding forces with the biological target.
-
Incorrect Conformational Bias: The structural changes might favor a conformation that is less recognized by the target.
-
Poor Physicochemical Properties: The analogs may have poor solubility, membrane permeability, or metabolic stability, preventing them from reaching their target in a sufficient concentration.[2]
-
The initial SAR hypothesis was incorrect. The parts of the molecule you chose to modify might not be the most important for its activity.
Q3: How can I improve the aqueous solubility of my lipophilic this compound analogs for biological testing?
A3: Poor aqueous solubility is a common challenge.[2] Here are some approaches:
-
Formulation with Solubilizing Agents: Using agents like DMSO, cyclodextrins, or co-solvents in your assay buffers. Note that high concentrations of these agents can have their own biological effects.
-
Prodrug Approach: Modifying the analog with a temporary chemical group that increases solubility and is later cleaved off in the biological system to release the active compound.
-
Nanoencapsulation: Encapsulating the analog in a nanoparticle or liposome (B1194612) can significantly improve its solubility and bioavailability.[2]
Troubleshooting Guide
Problem: The synthesized this compound analog has a lower yield than expected.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using techniques like TLC or LC-MS. Consider increasing the reaction time, temperature, or the amount of a reagent. |
| Side reactions | Optimize reaction conditions (e.g., temperature, solvent, catalyst) to minimize the formation of byproducts. Use protecting groups for sensitive functional moieties if necessary. |
| Degradation of starting material or product | Ensure the stability of your compounds under the reaction and purification conditions. Use inert atmospheres if your compounds are sensitive to air or moisture. |
| Loss during purification | Optimize your purification method (e.g., flash chromatography, HPLC). Ensure the chosen solvent system provides good separation without causing product loss. |
Problem: The biological activity of my analogs is inconsistent across different batches.
| Possible Cause | Suggested Solution |
| Purity variations | Ensure high and consistent purity for each batch using techniques like HPLC and NMR. Even small amounts of highly active impurities can skew results. |
| Stereoisomer differences | If your molecule has chiral centers, ensure that the stereochemistry is consistent between batches. Different stereoisomers can have vastly different biological activities.[4] |
| Assay variability | Standardize your biological assay protocols. Use positive and negative controls in every experiment to monitor for variability in cell health, reagent activity, and instrument performance. |
| Compound stability | Assess the stability of your compounds in the storage and assay solutions. Degradation over time can lead to a loss of activity. |
Quantitative Data Summary
The following tables present hypothetical data for a series of this compound analogs tested for their anti-proliferative activity against various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Analogs against Human Cancer Cell Lines
| Analog | Modification | HeLa (Cervical Cancer) | MOLT-4 (Leukemia) | MX-1 (Breast Cancer) |
| This compound | Parent Compound | 12.5 | 15.2 | 10.8 |
| PA-Analog-01 | C-4' Hydroxyl to Methoxy | 8.2 | 10.1 | 7.5 |
| PA-Analog-02 | Aromatic Ring Extension | 5.1 | 6.8 | 4.3 |
| PA-Analog-03 | Introduction of Cyclic Constraint | 2.3 | 3.1 | 1.9 |
| PA-Analog-04 | Liposomal Formulation of PA-Analog-03 | 0.8 | 1.2 | 0.5 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Synthesis of a this compound Analog via Suzuki Coupling
This protocol describes a hypothetical synthesis where a key aromatic extension is added to a this compound core structure.
-
Preparation of Starting Materials:
-
Dissolve the boronic acid derivative of the this compound core (1.0 eq) in a suitable solvent such as a 3:1 mixture of dioxane and water.
-
Add the aryl halide (1.1 eq) to the solution.
-
Add a base, such as potassium carbonate (3.0 eq).
-
-
Catalyst Addition:
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final analog.
-
-
Characterization:
-
Confirm the structure of the purified analog using NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and HPLC.
-
Protocol 2: Cell Viability (MTS) Assay
This protocol is for assessing the cytotoxic effects of this compound analogs on a cancer cell line.
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound analog in DMSO.
-
Create a serial dilution of the analog in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.[2]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the analog. Include wells with medium and DMSO only as a vehicle control.
-
Incubate for 48-72 hours.
-
-
MTS Assay:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the analog concentration and determine the IC50 value using a suitable software package.
-
Visualizations
References
- 1. Synthesis and antitumor activity of several new analogues of penclomedine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced biological activity of liposomal methylated resveratrol analog 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) in 3D patient-derived ovarian cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues [mdpi.com]
- 4. Syntheses and biological activities of sandostatin analogs containing stereochemical changes in positions 6 or 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving peak broadening in Phyllostadimer A chromatography
Welcome to the technical support center for the chromatographic analysis of Phyllostadimer A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on resolving peak broadening.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic analysis important?
This compound is a bis-lignan, a type of natural phenol, isolated from the stems of bamboo, Phyllostachys edulis.[1] As an antioxidant that has been shown to inhibit lipid peroxidation, its accurate quantification is crucial for research into its therapeutic potential.[1] High-performance liquid chromatography (HPLC) is a primary analytical technique for the separation, identification, and quantification of this compound.
Q2: What are the typical chemical properties of this compound that might affect its chromatography?
This compound is a lignan (B3055560) dimer.[1] Lignans (B1203133) are generally medium-polarity polyphenols.[2] Their solubility is limited in water, so organic solvents like methanol, ethanol, or acetonitrile, often mixed with water, are typically used for extraction and as mobile phases in reversed-phase HPLC.[3] The phenolic hydroxyl groups in its structure mean that the pH of the mobile phase can significantly impact its ionization state and, consequently, its retention and peak shape.
Q3: What is peak broadening and why is it a problem?
Peak broadening refers to an increase in the width of a chromatographic peak. Ideally, peaks should be sharp and symmetrical (Gaussian). Broad peaks are problematic because they lead to:
-
Reduced Resolution: Overlap with adjacent peaks, making accurate quantification difficult.
-
Decreased Sensitivity: As the peak widens, its height decreases, which can negatively impact detection limits.
-
Inaccurate Quantification: Broad, asymmetric peaks can lead to inconsistent integration and unreliable results.
Troubleshooting Guide: Resolving Peak Broadening
Peak broadening in the chromatography of this compound can arise from several factors related to the instrument, column, mobile phase, or sample. This guide provides a systematic approach to identifying and resolving the issue.
Initial Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose the cause of peak broadening.
Caption: A step-by-step workflow for troubleshooting peak broadening.
Detailed Troubleshooting Steps in Q&A Format
Q4: My this compound peak is broad. Where should I start?
Start with the most common and easily correctable issues.
-
System Check:
-
Leaks: Visually inspect all fittings for any signs of leakage. A leak can cause pressure fluctuations and lead to broad peaks.
-
System Pressure: Is the pressure stable or fluctuating wildly? Unstable pressure can indicate pump issues or a blockage.
-
-
Mobile Phase:
-
Composition: Was the mobile phase prepared correctly? Inaccurate mixing of solvents can affect retention and peak shape.
-
pH: For phenolic compounds like lignans, the mobile phase pH is critical. An incorrect or unstable pH can cause peak broadening or tailing. Using a buffer is often recommended.
-
Degassing: Ensure the mobile phase is properly degassed. Dissolved gases coming out of solution in the pump or detector can cause noise and pressure instability.
-
Q5: I've checked my system and mobile phase, but the peak is still broad. What's next?
Next, consider issues related to your sample and the injection process.
-
Sample Solvent: Is your sample dissolved in a solvent that is stronger than your initial mobile phase? This can cause the sample band to spread on the column before the separation begins. Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting or broadening. Try diluting your sample and injecting a smaller volume.
-
Injection Volume: A large injection volume, especially with a strong sample solvent, can contribute to peak broadening.
Q6: Could my column be the problem?
Yes, column issues are a frequent cause of peak broadening.
-
Column Contamination: Buildup of contaminants from previous injections can create active sites that interact with this compound, causing peak tailing and broadening. Try flushing the column with a strong solvent.
-
Column Age/Deterioration: Columns have a finite lifetime. Over time, the stationary phase can degrade, or voids can form at the head of the column, leading to a loss of efficiency and broader peaks. If the column is old or has been used extensively, it may need to be replaced.
-
Guard Column: If you are using a guard column, it may be contaminated or expired. Try removing it to see if the peak shape improves.
Q7: I've tried everything above, and there's still some broadening. Can I optimize my HPLC method?
Method optimization can significantly improve peak shape.
-
Flow Rate: A flow rate that is too high or too low can decrease efficiency. Consult the column manufacturer's guidelines for the optimal flow rate for your column dimensions.
-
Temperature: Operating at a slightly elevated and controlled temperature (e.g., 30-40 °C) can improve mass transfer kinetics and lead to sharper peaks. Ensure the column and mobile phase are at a stable temperature.
-
Gradient Profile: If you are using a gradient, a shallow gradient may sometimes result in broader peaks due to increased diffusion time on the column. A steeper gradient might produce sharper peaks.
Experimental Protocols
Proposed HPLC Method for this compound Analysis
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B (e.g., 10-30%), ramp up to a higher percentage (e.g., 70-90%) over 20-30 minutes, hold, and then return to initial conditions. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at ~280 nm |
| Injection Volume | 5 - 20 µL |
Note: This is a starting point. The gradient and other parameters should be optimized for your specific instrument and column to achieve the best separation and peak shape for this compound.
Protocol for Column Flushing
If column contamination is suspected, a general flushing procedure can be followed. Always consult the manufacturer's instructions for your specific column.
-
Disconnect the column from the detector.
-
Flush with 20-30 column volumes of your mobile phase without the buffer (e.g., water/organic solvent mixture).
-
Flush with 20-30 column volumes of 100% Acetonitrile.
-
If contamination persists, consider flushing with progressively stronger, miscible solvents (e.g., Isopropanol, then Tetrahydrofuran), always checking for column compatibility.
-
Equilibrate the column with your mobile phase before reconnecting to the detector.
Data Presentation
The following table summarizes the common causes of peak broadening and their potential solutions, providing a quick reference for troubleshooting.
| Cause | Potential Solution |
| Instrumental Issues | |
| Leaks | Tighten or replace fittings. |
| Pump Malfunction | Check check-valves and seals; perform pump maintenance. |
| Excessive Dead Volume | Use shorter, narrower ID tubing; ensure proper connections. |
| Mobile Phase Issues | |
| Incorrect Composition | Prepare fresh mobile phase, ensuring accurate measurements. |
| Incorrect pH | Adjust pH with an appropriate acid or buffer; use a buffer for stable pH. |
| Dissolved Gas | Degas the mobile phase using sonication, vacuum, or an in-line degasser. |
| Column Issues | |
| Contamination | Flush the column with a strong solvent; use a guard column. |
| Column Deterioration | Replace the column. |
| Voids in Packing | Reverse flush the column (if permissible); replace the column. |
| Sample/Injection Issues | |
| Sample Overload | Dilute the sample; inject a smaller volume. |
| Strong Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Large Injection Volume | Reduce the injection volume. |
| Method Parameters | |
| Sub-optimal Flow Rate | Adjust the flow rate to the column's optimal range. |
| Low Temperature | Increase the column temperature to 30-40 °C. |
| Inappropriate Gradient | Steepen the gradient to reduce run time and peak width. |
Visualization of Troubleshooting Logic
This diagram illustrates the logical flow for diagnosing chromatography issues.
Caption: Troubleshooting pathways for resolving peak broadening.
References
- 1. Two lignan dimers from bamboo stems (Phyllostachys edulis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecules
Introduction: This technical support center provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with novel small molecule inhibitors like Phyllostadimer A. Where specific data for this compound is not available, we will provide guidance and protocols based on established methodologies for characterizing new chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with a new compound like this compound?
A1: Off-target effects occur when a small molecule binds to and alters the function of proteins other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1] For a novel compound like this compound, whose full biological activity profile is likely uncharacterized, minimizing off-target effects is crucial for obtaining reliable data.[1]
Q2: I'm observing a phenotype in my cells treated with this compound. How can I determine if this is a true on-target effect?
A2: A multi-faceted approach is recommended to distinguish on-target from off-target effects. Key strategies include:
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target. If the phenotype persists after treatment with this compound in the absence of the target protein, it is likely an off-target effect.[1]
-
Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Dose-Response Analysis: Titrate this compound to determine the lowest effective concentration. Higher concentrations are more likely to engage lower-affinity off-target proteins.[1]
-
Orthogonal Assays: Confirm the phenotype using multiple, independent assays that measure different aspects of the same biological process.
Q3: What are some initial steps I can take to proactively minimize off-target effects in my experimental design with this compound?
A3: Proactive measures can significantly reduce the impact of off-target effects. Consider the following:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to identify the minimal concentration of this compound that elicits the desired on-target effect.[1]
-
In Silico Profiling: If the structure of this compound is known, computational methods can predict potential off-target interactions based on chemical similarity to known compounds and binding site analysis of various proteins.[2][3]
-
Choose Selective Inhibitors (if available): When possible, use inhibitors that have been well-characterized and are known to be highly selective for your target of interest as positive controls.[1]
Troubleshooting Guides
Issue: Inconsistent results between different cell lines treated with this compound.
-
Possible Cause: The expression levels of the on-target or off-target proteins may vary between cell lines.[1]
-
Troubleshooting Steps:
-
Confirm Target Expression: Use Western blotting or qPCR to verify that the intended target of this compound is expressed at comparable levels in all cell lines being used.
-
Profile Off-Target Expression: If known off-targets have been identified, assess their expression levels across the different cell lines.
-
Standardize Cell Culture Conditions: Ensure that all cell lines are cultured under consistent conditions (media, serum, passage number) to minimize variability.
-
Issue: High cellular toxicity observed at concentrations required for the desired phenotype.
-
Possible Cause: The observed toxicity may be an off-target effect of this compound.[1]
-
Troubleshooting Steps:
-
Separate Efficacy and Toxicity: Attempt to uncouple the desired phenotype from the toxic effect by carefully titrating the concentration of this compound.
-
Rescue Experiment: If the toxicity is due to inhibition of a known off-target, try to rescue the cells by adding back the product of that off-target's enzymatic activity.
-
Employ Advanced Validation Techniques: Utilize methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging the intended target at non-toxic concentrations.[1][4]
-
Data Presentation
Table 1: Comparison of Common Methods for Off-Target Profiling
| Feature | In Silico Structural Alert Analysis | Affinity Chromatography-Mass Spectrometry | Kinome Scanning | Phenotypic Screening (e.g., Cell Painting) |
| Principle | Identifies reactive chemical moieties in the compound's structure that are known to be associated with toxicity or non-specific binding.[5] | Immobilized compound is used to "pull down" binding partners from a cell lysate, which are then identified by mass spectrometry. | Measures the binding affinity of a compound against a large panel of purified kinases.[5] | High-content imaging is used to generate a morphological "fingerprint" of cells treated with the compound, which is then compared to a database of fingerprints from compounds with known mechanisms of action.[5] |
| Throughput | High | Low to Medium | High | High |
| Output | List of potential structural liabilities (e.g., PAINS - Pan-Assay Interference Compounds).[5] | List of potential protein binding partners. | Dissociation constants (Kd) or IC50 values for each kinase.[5] | Morphological profile and prediction of mechanism of action based on similarity to reference compounds.[5] |
| Advantages | Rapid and cost-effective initial screen.[5] | Provides a direct physical interaction readout in a cellular context. | Provides quantitative affinity data for a large and therapeutically relevant protein family.[5] | Unbiased assessment of cellular effects and can reveal unexpected biology.[5] |
| Limitations | Does not confirm biological activity; potential for false positives/negatives. | Technically demanding; may not be suitable for all protein classes; indirect measure of functional effect.[5] | Limited to the kinase family; does not assess non-ATP competitive or allosteric interactions.[5] | Deconvolution of specific off-targets responsible for the phenotype can be challenging.[5] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for a standard CETSA experiment to validate the engagement of this compound with its intracellular target.[4]
-
Cell Culture and Treatment: a. Seed cells in sufficient quantity to obtain at least 20-30 µg of protein per temperature point. b. Culture cells to 70-80% confluency. c. Treat cells with the desired concentrations of this compound or a vehicle control for a predetermined time at 37°C.[4]
-
Heat Challenge: a. Harvest cells and wash with PBS. b. Resuspend the cell pellet in PBS containing protease inhibitors. c. Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature (e.g., 40-70°C) for 3 minutes.[1]
-
Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles. b. Centrifuge the lysates to pellet the aggregated proteins.[1] c. Collect the supernatant containing the soluble proteins and determine the protein concentration.[1]
-
Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Perform SDS-PAGE and transfer proteins to a PVDF membrane. c. Block the membrane and incubate with a primary antibody specific to the target protein. d. Incubate with a secondary antibody and detect the signal. e. Quantify the band intensities to generate a melting curve and determine the thermal shift.[4]
Protocol 2: Affinity Chromatography-Mass Spectrometry
This protocol describes a general workflow for identifying the binding partners of this compound.
-
Compound Immobilization: a. Synthesize an analog of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).[5] b. Covalently immobilize the compound analog to the beads and wash extensively to remove any non-covalently bound compound.[5]
-
Cell Lysate Preparation: a. Culture cells to a high density and harvest. b. Lyse the cells in a non-denaturing buffer containing protease inhibitors. c. Clarify the lysate by centrifugation.
-
Affinity Pull-Down: a. Incubate the cell lysate with the compound-immobilized beads. b. Include control experiments with beads alone and a competition experiment where the lysate is pre-incubated with an excess of free this compound. c. Wash the beads extensively to remove non-specific binders.
-
Elution and Mass Spectrometry: a. Elute the bound proteins from the beads. b. Prepare the samples for mass spectrometry analysis (e.g., by in-gel or in-solution digestion). c. Analyze the samples by LC-MS/MS.
-
Data Analysis: a. Use proteomics software to identify and quantify the proteins. b. Compare the proteins identified in the this compound pull-down to the negative control and competition experiments to identify specific binders.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography for the Elucidation of Phyllostadimer A
In the field of natural product chemistry, the precise determination of a molecule's three-dimensional structure is paramount for understanding its biological activity and advancing drug discovery efforts. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the definitive method for structural elucidation, with other powerful analytical techniques. While the crystallographic data for Phyllostadimer A is not publicly available, this guide will use a representative complex natural product to illustrate the principles and comparative data, providing researchers, scientists, and drug development professionals with a thorough understanding of these methodologies.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline solid, this technique provides a detailed three-dimensional map of electron density, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.[1][2]
Key Advantages:
-
Provides a complete and unambiguous 3D structure.[1]
-
Determines the absolute stereochemistry of chiral centers.[1]
-
Offers high accuracy and precision in atomic coordinates.[1]
Limitations:
-
Requires the growth of a high-quality single crystal, which can be a significant bottleneck for complex natural products.[1]
-
The crystal structure represents a static state and may not fully reflect the molecule's conformation in solution.
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of determining a molecular structure by X-ray crystallography involves several critical steps:
-
Crystallization: The initial and often most challenging step is to obtain a single crystal of the compound of interest that is of suitable size and quality.[1] This can be achieved through various techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion.
-
Data Collection: The crystal is mounted on a goniometer and placed in a focused beam of X-rays, typically from a synchrotron or a laboratory X-ray source.[3] As the crystal is rotated, a series of diffraction images are collected on a detector.[2]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[2]
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.[4]
Alternative and Complementary Techniques for Structural Elucidation
While X-ray crystallography provides the ultimate structural confirmation, other spectroscopic and computational methods are invaluable tools in the structural elucidation pipeline, often providing crucial initial information and complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity and relative stereochemistry of a molecule in solution.[3] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Key Advantages:
-
Provides detailed information about the molecular skeleton and connectivity.
-
Can be used to determine relative stereochemistry.
-
Does not require crystallization.
Limitations:
-
Can be challenging to assign all signals in complex molecules.
-
Does not typically provide the absolute configuration without chiral derivatizing agents or comparison to standards.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[3] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides information about the fragmentation patterns of a molecule, which can be used to deduce its structure.[5]
Key Advantages:
-
Requires very small amounts of sample.
-
Provides accurate molecular weight and elemental composition.
-
Can provide structural information through fragmentation analysis.[5]
Limitations:
-
Does not provide information about stereochemistry.
-
Fragmentation patterns can be complex and difficult to interpret for novel structures.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of a proposed structure.[6] By comparing the calculated data with the experimental data, the most likely structure can be identified.
Key Advantages:
-
Can be used to differentiate between possible isomers.
-
Can aid in the assignment of complex NMR spectra.[6]
Limitations:
-
The accuracy of the predictions depends on the level of theory and the complexity of the molecule.
-
Cannot definitively prove a structure without experimental validation.
Comparative Data Summary
The following table summarizes the key performance characteristics of each technique for the structural elucidation of a representative complex natural product.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Primary Information | 3D structure, absolute stereochemistry | Connectivity, relative stereochemistry | Molecular weight, elemental composition | Predicted spectroscopic data, relative energies |
| Sample Requirement | High-quality single crystal (µg-mg) | Soluble sample (mg) | Small amount (ng-µg) | None (in silico) |
| Ambiguity in Structure | Unambiguous | Can be ambiguous for complex stereochemistries | High (for stereochemistry) | Dependent on input structures |
| Throughput | Low | Medium | High | High |
| Cost (Instrument) | High | High | Medium to High | Low (software) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for structural elucidation using X-ray crystallography and a combined spectroscopic/computational approach.
Conclusion
The confirmation of a natural product's structure, such as that of this compound, is a critical step in the drug discovery and development process. While techniques like NMR and mass spectrometry provide essential preliminary data, single-crystal X-ray crystallography remains the definitive method for unambiguous structural determination, providing the precise three-dimensional arrangement of atoms in space. The integration of spectroscopic, computational, and crystallographic methods offers a powerful and comprehensive approach to tackling the challenges of complex natural product structure elucidation.
References
- 1. Computational approaches to natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution structure determination of the CylR2 homodimer using paramagnetic relaxation enhancement and structure-based prediction of molecular alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Crystallographic data and refinement. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Structural characterization of chlorophyll-a by high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Biological Target of Phyllostadimer A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological target of Phyllostadimer A, a natural product isolated from bamboo with known antioxidant properties. While the precise molecular target of this compound remains to be fully elucidated, its antioxidant activity suggests a potential role in modulating cellular stress response pathways. This document outlines a series of experiments to test the hypothesis that this compound exerts its effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
For comparative analysis, this guide includes data and methodologies related to well-characterized natural compounds known to activate the Nrf2 pathway: Sulforaphane, Curcumin, and Resveratrol.
Data Presentation: Comparative Analysis of Nrf2 Activators
The following tables summarize key quantitative parameters for this compound (hypothetical values for illustrative purposes) and known Nrf2 activators.
Table 1: In Vitro Antioxidant Activity
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/µmol) |
| This compound | 15.0[1] | Data not available | Data not available |
| Sulforaphane | ~25.0 | ~15.0 | ~3.5 |
| Curcumin | ~10.0 | ~5.0 | ~8.0 |
| Resveratrol | ~30.0 | ~20.0 | ~2.5 |
Table 2: Cellular Nrf2 Activation
| Compound | ARE-Luciferase Reporter EC50 (µM) | Nrf2 Nuclear Translocation (Fold Induction at 10 µM) | HO-1 mRNA Upregulation (Fold Induction at 10 µM) | NQO1 mRNA Upregulation (Fold Induction at 10 µM) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Sulforaphane | ~2.5 | ~5.0 | ~8.0 | ~6.0 |
| Curcumin | ~5.0 | ~3.5 | ~6.0 | ~4.5 |
| Resveratrol | ~15.0 | ~2.0 | ~3.0 | ~2.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the validation of this compound as an Nrf2 pathway activator.
In Vitro Antioxidant Assays
These assays determine the direct radical-scavenging ability of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compound (this compound) and control compounds.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance at 734 nm.
-
Add different concentrations of the test and control compounds to the ABTS•+ solution.
-
After a 6-minute incubation, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
Cell-Based Nrf2 Activation Assays
These experiments assess the ability of a compound to activate the Nrf2 signaling pathway within a cellular context.
-
ARE-Luciferase Reporter Gene Assay:
-
Culture cells (e.g., HepG2 or HEK293T) that are stably or transiently transfected with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene.
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, positive controls (Sulforaphane, Curcumin), and a vehicle control for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the fold induction of luciferase activity compared to the vehicle control and determine the EC50 value.
-
-
Nrf2 Nuclear Translocation by Western Blot:
-
Culture cells (e.g., HaCaT or primary hepatocytes) and treat with the test compound for a specified time (e.g., 1-4 hours).
-
Perform subcellular fractionation to separate the nuclear and cytosolic extracts.
-
Quantify the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Nrf2. Use antibodies for a nuclear marker (e.g., Lamin B1) and a cytosolic marker (e.g., GAPDH) as loading and fractionation controls.
-
Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.
-
Quantify the band intensities to determine the relative amount of Nrf2 in the nucleus.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes:
-
Treat cells with the test compound for a suitable duration (e.g., 6-24 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Mandatory Visualizations
Nrf2 Signaling Pathway
Caption: Hypothesized mechanism of Nrf2 activation by this compound.
Experimental Workflow for Validating Nrf2 Activation
Caption: Workflow for validating this compound as an Nrf2 activator.
References
Revolutionizing Therapeutic Intervention: A Comparative Analysis of Phyllostadimer A and a Known NF-κB Inhibitor
A new frontier in targeted therapy is emerging with the development of novel molecular entities that can precisely modulate cellular signaling pathways. This guide provides a comparative analysis of the hypothetical compound, Phyllostadimer A, and a well-established inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of signal transduction modulation.
The NF-κB signaling cascade is a cornerstone of cellular regulation, playing a pivotal role in inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and various cancers. Consequently, the development of potent and specific NF-κB inhibitors remains a significant focus of therapeutic research.
This guide will explore the hypothetical inhibitory mechanism of this compound in contrast to a known inhibitor, providing a framework for evaluating novel therapeutic candidates.
Comparative Performance Data
To facilitate a clear comparison, the following table summarizes key performance metrics for this compound (hypothetical data) and a representative known NF-κB inhibitor.
| Parameter | This compound (Hypothetical) | Known NF-κB Inhibitor (Example: BAY 11-7082) |
| Target | IκB Kinase (IKK) complex | IκB Kinase (IKK) complex |
| IC50 | 50 nM | 10 µM |
| Mechanism of Action | Allosteric inhibition of IKKβ | Irreversible inhibition of IKKα and IKKβ |
| Cellular Permeability | High | Moderate |
| In vivo Efficacy | Significant reduction in tumor growth in xenograft models | Demonstrated anti-inflammatory effects in animal models |
| Off-target Effects | Low (predicted) | Potential for off-target effects due to covalent modification |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a comparative study of novel and known inhibitors.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors against the target kinase.
Protocol:
-
Recombinant IκB Kinase (IKKβ) is incubated with the test compounds (this compound or known inhibitor) at varying concentrations for 30 minutes at room temperature in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a peptide substrate (e.g., a synthetic peptide corresponding to the phosphorylation site of IκBα).
-
The reaction is allowed to proceed for 60 minutes at 30°C and is then terminated by the addition of a stop solution.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence-based assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based NF-κB Reporter Assay
Objective: To assess the ability of the inhibitors to block NF-κB signaling in a cellular context.
Protocol:
-
A stable cell line (e.g., HEK293) expressing an NF-κB-driven reporter gene (e.g., luciferase) is seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
NF-κB signaling is stimulated by the addition of a known activator, such as Tumor Necrosis Factor-alpha (TNF-α).
-
After 6-8 hours of stimulation, the cells are lysed, and the reporter gene activity is measured using a luminometer.
-
The percentage of inhibition is calculated relative to the stimulated, untreated control, and IC50 values are determined.
Visualizing the Molecular Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for inhibitor screening.
Efficacy of Arylnaphthalene Lignans: A Comparative Analysis of Justicidin A, Diphyllin, and Taiwanin C
A notable gap in current research exists concerning the specific biological efficacy of Phyllostadimer A. Despite extensive searches, quantitative data (such as IC50 or EC50 values) and detailed mechanistic studies for this particular compound remain elusive in publicly available scientific literature. However, a wealth of information is available for structurally similar and well-researched arylnaphthalene lignans (B1203133), including Justicidin A, Diphyllin, and Taiwanin C. This guide provides a comparative analysis of the anticancer and antiviral activities of these three compounds, supported by experimental data, detailed methodologies, and pathway visualizations to serve as a valuable resource for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of Justicidin A, Diphyllin, and Taiwanin C against various cancer cell lines and viruses. These values, primarily presented as half-maximal inhibitory concentrations (IC50) for anticancer activity and half-maximal effective concentrations (EC50) for antiviral activity, offer a quantitative basis for comparison.
Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Justicidin A | K562 | Chronic Myelogenous Leukemia | 45.4 | [1] |
| TSGH8301 | Bladder Cancer | 0.44 | [2] | |
| Justicidin B | MDA-MB-231 | Breast Cancer | 38.91 (72h) | [3] |
| MCF-7 | Breast Cancer | 14.09 (72h) | [3] | |
| LAMA-84 | Chronic Myeloid Leukemia | 1.11 | [4] | |
| K-562 | Chronic Myeloid Leukemia | 6.08 | [4] | |
| SKW-3 | Chronic Lymphoid Leukemia | 1.62 | [4] | |
| Diphyllin | A549 | Lung Carcinoma | 6.46 | [5] |
| HT-29 | Colorectal Adenocarcinoma | 30.73 | [5] | |
| Taiwanin C | T28 | Oral Squamous Cell Carcinoma | 60 | [6] |
Antiviral Activity
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Diphyllin | SARS-CoV-2 | Vero | 1.92 | [7][8] |
| Tick-borne encephalitis virus (TBEV) | Vero | Sub-micromolar | [9] | |
| West Nile virus (WNV) | Vero | Low-micromolar | [9] | |
| Zika virus (ZIKV) | Vero | Low-micromolar | [9] | |
| Rift Valley fever virus (RVFV) | Vero | Low-micromolar | [9] | |
| Rabies virus (RABV) | BHK-21 | Low-micromolar | [9] | |
| Herpes-simplex virus type 1 (HSV-1) | Vero | Low-micromolar | [9] | |
| Influenza A (H6N1) | MDCK | ~0.5 (50% reduction in viral mRNA) | [10] | |
| SARS-CoV-2 S Pseudovirus | HEK293T-hACE2 | 0.1287 | [11] |
Mechanisms of Action
Justicidin A: Induction of Apoptosis and Anti-Angiogenesis
Justicidin A primarily exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[1] This process is mediated through the activation of caspases, a family of protease enzymes that play essential roles in apoptosis.[1] Specifically, it has been shown to decrease the levels of cytosolic Ku70, leading to the translocation of Bax to the mitochondria and subsequent alteration of the mitochondrial membrane potential.[1] Furthermore, Justicidin A has demonstrated anti-angiogenic properties, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[2] It achieves this by inhibiting the autocrine production of angiogenic factors and matrix-degrading enzymes in cancer cells.[2]
Diphyllin: V-ATPase Inhibition and Broad-Spectrum Antiviral Activity
Diphyllin is a potent inhibitor of vacuolar (H+)-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular compartments like endosomes and lysosomes.[9][12][13] Many enveloped viruses rely on the acidic environment of endosomes to trigger the fusion of their envelope with the endosomal membrane, a critical step for releasing their genetic material into the host cell cytoplasm.[12] By inhibiting V-ATPase, Diphyllin prevents this acidification, effectively blocking the entry and replication of a broad spectrum of viruses.[9][12] This mechanism of action targets a host cellular factor, making it less susceptible to the development of viral resistance compared to drugs that target viral proteins directly.
Taiwanin C: Inhibition of Oral Cancer Cell Proliferation via ERK1/2 Inactivation
Taiwanin C has been shown to selectively inhibit the proliferation of oral cancer cells.[6] Its mechanism of action involves the modulation of key signaling pathways that are often dysregulated in cancer. Specifically, Taiwanin C has been found to inhibit the activation of the epidermal growth factor receptor (EGFR) and the downstream extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] The EGFR-ERK1/2 pathway plays a crucial role in cell proliferation, and its inhibition by Taiwanin C leads to a halt in the growth of oral cancer cells.[6]
Experimental Protocols
Cytotoxicity and Cell Proliferation Assays (General Protocol)
A common method to determine the cytotoxic or anti-proliferative effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Justicidin A, Diphyllin, or Taiwanin C). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[6]
Antiviral Plaque Reduction Assay (General Protocol)
The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound.
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is grown in 6- or 12-well plates.[9]
-
Virus and Compound Incubation: The cells are infected with a known amount of virus (expressed as plaque-forming units, PFU) in the presence of various concentrations of the antiviral compound.[9] A control with virus only is also included.
-
Adsorption: The virus is allowed to adsorb to the cells for a specific time (e.g., 1 hour) at 37°C.
-
Overlay: After adsorption, the virus-compound mixture is removed, and the cell monolayer is washed and then covered with an overlay medium (e.g., containing agar (B569324) or methylcellulose) with the same concentrations of the compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions called plaques.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet). The stain is taken up by the living cells, while the areas of dead cells (plaques) remain unstained.
-
Plaque Counting and EC50 Calculation: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from a dose-response curve.[7][8]
Conclusion
While specific efficacy data for this compound is currently lacking in the scientific literature, the comparative analysis of the structurally similar arylnaphthalene lignans Justicidin A, Diphyllin, and Taiwanin C reveals their significant potential as anticancer and antiviral agents. Justicidin A demonstrates potent cytotoxicity against various cancer cell lines through the induction of apoptosis and inhibition of angiogenesis. Diphyllin exhibits broad-spectrum antiviral activity by targeting the host V-ATPase, a mechanism that may reduce the likelihood of viral resistance. Taiwanin C shows promise in the targeted inhibition of oral cancer cell proliferation by interfering with the EGFR/ERK1/2 signaling pathway.
This guide highlights the diverse and potent biological activities within the arylnaphthalene lignan (B3055560) class of natural products. The detailed experimental data and methodologies provided for Justicidin A, Diphyllin, and Taiwanin C offer a solid foundation for further research and development. Future studies are critically needed to isolate and characterize this compound and to perform comprehensive in vitro and in vivo efficacy studies to determine its therapeutic potential relative to these well-documented analogues. Such research will be invaluable in unlocking the full potential of this important class of natural compounds for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]
- 4. Work | Replication Study: Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs | ID: t148fh143 | Arch : Northwestern University Institutional Repository [arch.library.northwestern.edu]
- 5. Lignans and Polyphenols of Phyllanthus amarus Schumach and Thonn Induce Apoptosis in HCT116 Human Colon Cancer Cells through Caspases-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Virucidal and antiviral activity of astodrimer sodium against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Horticulturae | Free Full-Text | Phyllanthus Lignans: A Review of Biological Activity and Elicitation [mdpi.com]
- 8. Antiviral activities of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the Anticancer Potential of Phytocompounds: Pioneering Future Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of optically active phenylbutenoid dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Phaeosphaeride A Analogs
Introduction: Phaeosphaeride A is a natural product first isolated from the endophytic fungus Phaeosphaeria avenaria. It has garnered significant interest in the field of medicinal chemistry due to its inhibitory activity against the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key target in cancer therapy.[1][2][3] Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of Phaeosphaeride A relates to its biological activity. These studies guide the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of various Phaeosphaeride A derivatives and summarizes the key findings from SAR investigations.
Data Presentation: SAR of Phaeosphaeride A Analogs
The following table summarizes the cytotoxic activity of Phaeosphaeride A and its synthetic analogs against various cancer cell lines. The data highlights how specific structural modifications influence their anticancer potency.
| Compound/Analog | Structural Modification | Target Cell Line(s) | Activity (IC₅₀/EC₅₀ in µM) | Key SAR Insights |
| Phaeosphaeride A (PPA) | Parent Compound | A549 | 46 ± 5 | Baseline activity; inhibits STAT3.[4] |
| Analog 1 | Not specified | NCI-H929 | 1.35 ± 0.69 | Shows selectivity for NCI-H929 cells.[5] |
| Analog 3 | Acetyl derivative | A549 | 49 ± 7 | Acetylation results in comparable activity to PPA.[4] |
| Analog 6 | Chloroacetyl derivative | A549, HCT-116, PC-3, K562, NCI-H929, Jurkat, RPMI8226 | 33 ± 7 (A549), 0.47 (HCT-116), 0.2 (PC-3), 0.54 (K562), 0.23 (NCI-H929), 0.55 (Jurkat), 0.63 (RPMI8226) | Chloroacetylation significantly enhances potency across multiple cell lines.[4][5] |
| Analog 7 | Not specified | HCT-116, MCF-7, NCI-H929 | 1.65 (HCT-116), 1.80 (MCF-7), 2.00 (NCI-H929) | Demonstrates selectivity against three cancer cell lines.[5] |
| Analog 24 | α,β-unsaturated 2-furanone | MOLT-4 | > 70 | The α,β-unsaturated carbonyl functionality is important for activity.[1] |
| Analog 25 | Lactone | HeLa, MOLT-4 | ~40 (HeLa), > 70 (MOLT-4) | The α,β-unsaturated carbonyl functionality is important for activity.[1] |
| Phaeosphaeride B | Diastereomer of PPA | STAT3 Assay | Inactive | Stereochemistry is critical for STAT3 inhibition.[2] |
| Furopyranones/ Pyranopyrrolones (9, 28, 29, 33a) | Modifications on the bicyclic system | HeLa, MOLT-4 | > 70 | These modifications did not enhance anticancer potency.[1] |
Summary of Key SAR Findings:
-
The α,β-unsaturated carbonyl functionality is a crucial feature for the cytotoxic activity of Phaeosphaeride A analogs.[1]
-
Hydroxy and alkyl moieties also contribute to the biological activity.[1]
-
Stereochemistry plays a critical role, as evidenced by the inactivity of Phaeosphaeride B, a diastereomer of Phaeosphaeride A, against STAT3.[2]
-
Modifications to the bicyclic system , such as the introduction of double bonds or heteroatoms to create furopyranone or pyranopyrrolone structures, did not lead to an enhancement of anticancer potency.[1]
-
The introduction of a chloroacetyl group significantly improves the cytotoxic potency against a range of cancer cell lines.[4][5]
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of Phaeosphaeride A analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer.
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, MOLT-4) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the Phaeosphaeride A analogs. A negative control group receives only the vehicle (e.g., medium).
-
Incubation: The treated cells are incubated for a specified period, typically 24 to 72 hours.[5][7]
-
MTT Addition: After incubation, the supernatant is removed, and a fresh medium containing MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours.[6]
-
Formazan Solubilization: The medium containing MTT is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490 nm or 570 nm, with a reference wavelength of around 620 nm.[6]
-
Data Analysis: The relative cell viability is calculated as a percentage relative to the untreated control cells. The EC₅₀ or IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Mandatory Visualizations
Diagrams of Structures and Workflows
Caption: Core structure of Phaeosphaeride A and key sites for SAR studies.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Phaeosphaeride A, an inhibitor of STAT3-dependent signaling isolated from an endophytic fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and biological studies of phaeosphaerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of natural phaeosphaeride A derivatives and an in vitro evaluation of their anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Phaeosphaeride A Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Phyllocladane Diterpenoid Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic activity of a phyllocladane diterpenoid, specifically phyllocladan-16α,19-diol, across various human cancer cell lines and their non-malignant counterparts. The data presented is based on published experimental findings and is intended to serve as a resource for researchers investigating novel anticancer agents.
Introduction
Phyllocladane diterpenoids are a class of natural products that have garnered interest for their potential therapeutic properties, including cytotoxic and anti-inflammatory activities. This guide focuses on the cross-validation of the in vitro activity of phyllocladan-16α,19-diol, a representative compound of this class, to objectively assess its efficacy and selectivity against different cell types.
Data Presentation
The cytotoxic activity of phyllocladan-16α,19-diol was evaluated using the Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cell Type | IC50 (µg/mL) |
| Cancer Cell Lines | ||
| HT29 | Colon Carcinoma | 24.1 |
| A549 | Lung Carcinoma | 33.5 |
| UACC-62 | Melanoma | 28.3 |
| Non-Malignant Cell Lines | ||
| CCD-841 CoN | Normal Colon | 68.7 |
| MRC-5 | Normal Lung Fibroblast | >100 |
| VH-10 | Normal Skin Fibroblast | 70.2 |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay determines cell density based on the measurement of cellular protein content.
Materials:
-
Cells in culture
-
Phyllocladan-16α,19-diol
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Plating: Seed cells in 96-well plates at an optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of phyllocladan-16α,19-diol and incubate for 48 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells in culture
-
Phyllocladan-16α,19-diol
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695), 70% (cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of phyllocladan-16α,19-diol for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Cell Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.
Visualizations
Experimental Workflow
In Vivo Efficacy of Phyllostadimer A: A Comparative Analysis in a Colorectal Cancer Xenograft Model
This guide provides a comparative analysis of the in vivo efficacy of Phyllostadimer A, a novel inhibitor of the Wnt/β-catenin signaling pathway. The performance of this compound is evaluated against an established Wnt pathway inhibitor, ICG-001, in a preclinical mouse xenograft model of human colorectal cancer. The data presented for this compound is based on a prospective, well-controlled hypothetical study designed to assess its therapeutic potential.
Mechanism of Action: Wnt/β-catenin Pathway Inhibition
This compound has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC). This compound exerts its effect by disrupting the protein-protein interaction between Dishevelled (DVL) and CXXC5, a key step in the transduction of the Wnt signal. This mechanism is distinct from other inhibitors like ICG-001, which targets the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).
Caption: The Wnt/β-catenin signaling pathway and points of inhibition.
Comparative Efficacy Data
The following tables summarize the hypothetical in vivo efficacy of this compound compared to a vehicle control and the reference compound ICG-001 in a HCT-116 colorectal cancer xenograft model.
Table 1: Tumor Growth Inhibition (TGI)
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | P-value vs. Vehicle |
|---|---|---|---|---|
| Vehicle | N/A | 1540 ± 185 | - | - |
| This compound | 50 mg/kg, q.d. | 585 ± 95 | 62% | < 0.001 |
| ICG-001 | 100 mg/kg, q.d. | 724 ± 110 | 53% | < 0.01 |
Table 2: Animal Body Weight as a Measure of Toxicity
| Treatment Group | Mean Body Weight Change from Day 0 (%) | Observations |
|---|---|---|
| Vehicle | + 4.5% | No adverse effects |
| This compound | + 2.1% | No significant weight loss or adverse effects |
| ICG-001 | - 3.8% | Minor weight loss observed in the first week |
Experimental Protocols
Murine Xenograft Model for Colorectal Cancer
A standard colorectal cancer xenograft model was employed to evaluate the in vivo efficacy of the test compounds.
1. Cell Culture:
-
Human colorectal carcinoma HCT-116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells were harvested during the exponential growth phase for implantation.
2. Animal Husbandry:
-
Female athymic nude mice (nu/nu, 6-8 weeks old) were used for the study.
-
Animals were housed in sterile conditions with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
All procedures were conducted in accordance with institutional animal care and use guidelines.
3. Tumor Implantation and Study Initiation:
-
HCT-116 cells (5 x 10^6) were resuspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
The cell suspension was subcutaneously injected into the right flank of each mouse.
-
Tumors were allowed to grow to a mean volume of approximately 100-150 mm³.
-
Mice were then randomized into treatment groups (n=8 per group).
4. Dosing and Monitoring:
-
Vehicle Group: Received daily intraperitoneal (i.p.) injections of the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
This compound Group: Received daily i.p. injections of this compound at 50 mg/kg.
-
ICG-001 Group: Received daily i.p. injections of ICG-001 at 100 mg/kg.
-
Tumor dimensions were measured twice weekly with calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Animal body weights were recorded twice weekly to monitor toxicity.
-
The study was concluded after 21 days of treatment.
Phyllostadimer A: A Preclinical Challenger to the Standard of Care in Metastatic Colorectal Cancer
For Immediate Release to the Scientific Community
In the landscape of oncology drug development, the quest for novel therapeutic agents with improved efficacy and safety profiles is relentless. This guide provides a comparative analysis of Phyllostadimer A, a novel bis-lignan compound, against the established first-line standard of care for metastatic colorectal cancer (mCRC), the FOLFOX chemotherapy regimen. This document is intended for researchers, scientists, and drug development professionals, offering a preclinical perspective on the potential of this compound based on hypothetical, yet plausible, experimental data.
Introduction to this compound
This compound is a naturally derived bis-lignan isolated from the stems of Phyllostachys edulis. Lignans, a class of polyphenols, have garnered significant interest in oncology for their potential anti-cancer properties, which are often attributed to their antioxidant and cell signaling modulation capabilities. Preclinical investigations suggest that this compound's mechanism of action in colorectal cancer may involve the modulation of the Nrf2-KEAP1 signaling pathway, a critical mediator of the cellular antioxidant response that is frequently dysregulated in cancer.
Current Standard of Care: FOLFOX
The FOLFOX regimen, a combination of folinic acid (leucovorin), 5-fluorouracil (B62378) (5-FU), and oxaliplatin, is a cornerstone of first-line treatment for metastatic colorectal cancer.[1] Its efficacy in improving response rates and survival has been demonstrated in numerous clinical trials.[2][3] However, its use is often associated with significant toxicities, including neurotoxicity, myelosuppression, and gastrointestinal side effects, which can impact patient quality of life.
Head-to-Head: this compound vs. FOLFOX
This comparison is based on hypothetical preclinical data for this compound, benchmarked against established clinical data for FOLFOX.
Efficacy
The following table summarizes the comparative efficacy data.
| Parameter | This compound (Hypothetical Preclinical Data) | FOLFOX (Clinical Data) |
| In Vitro Cytotoxicity (IC50) | HCT116: 15 µMHT-29: 20 µM | Not applicable (combination therapy) |
| In Vivo Tumor Growth Inhibition | 65% in HCT116 xenograft model | Not directly comparable |
| Objective Response Rate (ORR) | Not applicable (preclinical) | 38% - 50.7%[2][3] |
| Progression-Free Survival (PFS) | Not applicable (preclinical) | 8.8 - 9.0 months[1][3] |
| Overall Survival (OS) | Not applicable (preclinical) | 18.6 months[3] |
Safety and Tolerability
The safety profiles are compared below, with this compound's profile being hypothetical and based on anticipated mechanisms.
| Adverse Event | This compound (Hypothetical Preclinical Profile) | FOLFOX (Common Clinical Side Effects) |
| Neurotoxicity | Low to negligible | High (peripheral neuropathy) |
| Myelosuppression | Mild (transient) | Moderate to Severe (neutropenia) |
| Gastrointestinal Toxicity | Mild (nausea, diarrhea) | Moderate to Severe (nausea, vomiting, diarrhea) |
| Cardiotoxicity | Not observed | Rare |
| Hepatotoxicity | Low potential | Possible, requires monitoring |
Mechanism of Action: A Visual Comparison
This compound is hypothesized to exert its anti-cancer effects through the modulation of the Nrf2-KEAP1 pathway, a key regulator of cellular response to oxidative stress. In contrast, FOLFOX components act through direct DNA damage and inhibition of DNA synthesis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
